Pradimicin B
Description
Structure
2D Structure
Properties
CAS No. |
117704-66-2 |
|---|---|
Molecular Formula |
C35H36N2O14 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5R,6R)-3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C35H36N2O14/c1-10-6-17-22(28(42)19(10)33(46)37-11(2)34(47)48)21-15(27(41)32(17)51-35-31(45)30(44)24(36-4)12(3)50-35)9-16-23(29(21)43)26(40)14-7-13(49-5)8-18(38)20(14)25(16)39/h6-9,11-12,24,27,30-32,35-36,38,41-45H,1-5H3,(H,37,46)(H,47,48)/t11-,12-,24+,27+,30+,31-,32+,35+/m1/s1 |
InChI Key |
DHQWPIXFALDZDJ-LPEZYDJLSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)NC |
Other CAS No. |
117704-66-2 |
Synonyms |
pradimicin B |
Origin of Product |
United States |
Foundational & Exploratory
Pradimicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura hibisca
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Pradimicin B, an antifungal antibiotic produced by the actinomycete Actinomadura hibisca. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of this compound, and summarizes its key biological and chemical properties.
Discovery and Producing Organism
Pradimicins A, B, and C were first isolated from the culture broth of Actinomadura hibisca strain P157-2 (ATCC 53557).[1][2] These compounds were identified as novel antibiotics with potent antifungal activity.[1][2] The producing organism, Actinomadura hibisca, is a Gram-positive, aerobic, and mesophilic bacterium characterized by the formation of an aerial mycelium.[3]
Biosynthesis and Mechanism of Action
Pradimicins belong to the benzo[a]naphthacenequinone class of antibiotics.[1] Their unique mechanism of action involves a specific binding to D-mannose residues present in the cell walls of susceptible fungi.[4] This interaction is dependent on the presence of calcium ions, leading to the formation of a ternary complex between the pradimicin molecule, a D-mannoside, and a calcium ion.[4][5] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[4]
Experimental Protocols
Fermentation of Actinomadura hibisca P157-2
The production of this compound is achieved through submerged fermentation of Actinomadura hibisca P157-2.
Media Composition:
A suitable production medium for this compound includes:
| Component | Concentration (%) |
| Glucose | 3.0 |
| Soybean Meal | 3.0 |
| Pharma Medium | 0.5 |
| Yeast Extract | 0.1 |
| Calcium Carbonate (CaCO₃) | 0.3 |
Table 1: Composition of the fermentation medium for this compound production.[6]
Fermentation Conditions:
-
Inoculum: A 5% seed culture of Actinomadura hibisca P157-2.
-
Temperature: 28°C.[6]
-
Agitation: 250 rpm in a shaking incubator.[6]
-
Duration: 9 days.[6]
Extraction and Purification of this compound
Step 1: Removal of Biomass The fermentation broth is centrifuged or filtered to separate the mycelia from the supernatant containing the secreted this compound.
Step 2: Solid-Phase Extraction (SPE) The supernatant is subjected to solid-phase extraction to concentrate the pradimicins and remove polar impurities. An OASIS HLB cartridge can be a suitable choice for this step.[7]
Step 3: Chromatographic Purification The crude extract is further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: A reversed-phase C18 column.[7]
-
Mobile Phase: A gradient of aqueous acetonitrile containing additives such as ammonium acetate and acetic acid is effective for separating the different pradimicin analogs.[7]
Note on Quantitative Data: A detailed purification table with specific activity, yield, and purification fold for this compound at each step is not available in the reviewed literature. Researchers would need to develop and validate their own assays to generate such a table.
Physico-Chemical Properties of Pradimicins
Pradimicins are orange to red pigments.[1] Pradimicin A, a closely related analog, has a molecular formula of C₄₀H₄₄N₂O₁₈ and a molecular weight of 840.8 g/mol . This compound has a similar core structure but differs in its glycosylation pattern.
| Property | Description |
| Appearance | Orange to red solid |
| Core Structure | Dihydrobenzo[a]naphthacenequinone |
| Key Substituents | D-alanine, an aminosugar, and a sugar moiety. Pradimicins A and C contain D-xylose. |
| Solubility | Generally, pradimicins have a high propensity to aggregate in the presence of Ca²⁺, affecting solubility.[5] |
Table 2: General Physico-Chemical Properties of Pradimicins.
Biological Activity
This compound exhibits broad-spectrum antifungal activity against a variety of pathogenic fungi. The in vitro activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC). A derivative, BMS-181184, has shown potent activity against Candida spp., Cryptococcus neoformans, and Aspergillus spp.[4][8]
| Fungal Species | MIC Range (µg/mL) for BMS-181184 |
| Candida spp. | ≤8 |
| Cryptococcus neoformans | ≤8 |
| Aspergillus fumigatus | ≤8 |
| Aspergillus niger | ≥16 |
| Aspergillus flavus | ≥16 |
| Fusarium spp. | ≥16 |
Table 3: In Vitro Antifungal Activity of a Pradimicin Derivative (BMS-181184).[8]
Conclusion
This compound, produced by Actinomadura hibisca, represents a promising class of antifungal agents with a unique mechanism of action. This technical guide provides a foundational understanding of its discovery, isolation, and biological properties. Further research is warranted to develop detailed and optimized protocols for its large-scale production and purification, which will be crucial for its potential development as a therapeutic agent. The methodologies and data presented herein serve as a valuable resource for scientists and researchers in the field of natural product drug discovery and development.
References
- 1. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Actinomadura hibisca SA 26015, P157-2 | Type strain | DSM 44148, ATCC 53557, IFO 15177, NBRC 15177, NCIMB 13253, JCM 9627, HUT 6599, IMSNU 22185 | BacDiveID:16979 [bacdive.dsmz.de]
- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and carbohydrate specificity of pradimicin S - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization and identification of pradimicin analogs from Actinomadura hibisca using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Pradimicin B: A Technical Overview of its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin B is a member of the pradimicin family of antibiotics, a group of natural products that exhibit significant antifungal activity. First isolated from Actinomadura hibisca, these compounds are characterized by a unique dihydrobenzo[a]naphthacenequinone core. The biological activity of pradimicins is attributed to their ability to bind to D-mannose residues on the surface of fungal cells in a calcium-dependent manner, leading to disruption of the cell membrane. This technical guide provides a detailed examination of the chemical structure and stereochemical features of this compound, based on available spectroscopic and chemical degradation data.
Chemical Structure
This compound is a glycosylated polyketide with a complex molecular architecture. It is structurally related to Pradimicin A, from which it differs by the absence of a terminal D-xylose sugar moiety. The core structure of this compound consists of three key components:
-
Aglycone: A pentacyclic dihydrobenzo[a]naphthacenequinone chromophore.
-
Amino Acid: A D-alanine residue linked to the aglycone.
-
Aminosugar: A 4,6-dideoxy-4-(methylamino)-D-galactose unit attached to the aglycone.
The complete chemical structure of this compound is depicted in the following diagram:
Caption: Molecular components of this compound.
Stereochemistry
The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The stereochemistry of its chiral centers has been determined through a combination of spectroscopic analysis and chemical degradation studies.
-
Aglycone: The junction between the two saturated rings of the dihydrobenzo[a]naphthacenequinone core possesses a defined stereochemistry. The absolute configuration at these centers has been established as (5S, 6S).
-
Amino Acid: The amino acid component has been identified as the D-isomer of alanine, specifically D-alanine. This is a notable feature, as L-amino acids are more commonly found in natural products.
-
Aminosugar: The sugar moiety is 4,6-dideoxy-4-(methylamino)-D-galactose. The "D" configuration denotes the stereochemistry relative to D-glyceraldehyde. The anomeric linkage to the aglycone is of the beta (β) configuration.
The precise spatial arrangement of these components is crucial for the molecule's ability to form a ternary complex with calcium ions and D-mannose, which is the basis of its antifungal action.
Quantitative Data
Table 1: Summary of Key Structural and Stereochemical Features of this compound
| Feature | Description |
| Molecular Formula | C34H34N2O13 |
| Aglycone Core | Dihydrobenzo[a]naphthacenequinone |
| Stereochemistry (Aglycone) | 5S, 6S |
| Amino Acid Residue | D-Alanine |
| Sugar Moiety | 4,6-dideoxy-4-(methylamino)-D-galactose |
| Glycosidic Linkage | β-anomeric |
Experimental Protocols
The structural elucidation of this compound, along with its congeners, involved a series of classical and modern analytical techniques. While detailed, step-by-step protocols for this compound specifically are not published, the general methodologies employed are outlined below.
Isolation and Purification
-
Fermentation: Culturing of the producing organism, Actinomadura hibisca, in a suitable nutrient medium to promote the biosynthesis of pradimicins.
-
Extraction: Extraction of the culture broth with an organic solvent (e.g., ethyl acetate) to isolate the crude mixture of secondary metabolites.
-
Chromatography: Purification of the crude extract using a combination of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to separate this compound from other analogues.
The following workflow illustrates the general process:
Caption: General workflow for the isolation of this compound.
Structure Elucidation
-
Acid Hydrolysis: Treatment of this compound with strong acid to cleave the glycosidic and amide bonds, yielding the aglycone, D-alanine, and the aminosugar. These components are then individually analyzed.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the intact molecule and its degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments to establish the connectivity of atoms within the aglycone and sugar moieties, and to determine the points of attachment between the different components.
-
Circular Dichroism (CD) Spectroscopy: To aid in the assignment of the absolute stereochemistry of the chiral centers.
-
The logical relationship for the structural determination is as follows:
Caption: Logical workflow for the structure elucidation of this compound.
Conclusion
This compound is a structurally complex natural product with a well-defined stereochemistry that is essential for its antifungal activity. Its unique architecture, featuring a dihydrobenzo[a]naphthacenequinone aglycone, a D-alanine residue, and a deoxysugar, presents a compelling target for synthetic chemists and a valuable lead for the development of new antifungal agents. Further research to obtain detailed quantitative data and to explore the structure-activity relationships within the pradimicin family will be crucial for realizing the full therapeutic potential of these remarkable molecules.
Pradimicin B: A Technical Guide to its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal spectrum of activity of Pradimicin B and its derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the discovery and development of new antifungal agents. This document summarizes key quantitative data, details experimental methodologies, and provides a visual representation of the workflow for determining antifungal susceptibility.
Core Antifungal Activity
Pradimicins are a class of antifungal compounds with a novel mechanism of action. They bind specifically to terminal D-mannosides on the surface of fungal cell walls. This binding is calcium-dependent and results in the formation of a ternary complex, which disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1][2] This unique mechanism confers a broad spectrum of in vitro activity against a variety of clinically important fungal pathogens.[1][3][4]
The pradimicin derivative, BMS-181184, has demonstrated potent activity against a wide range of yeasts and molds.[5] Notably, it is effective against Candida spp., Cryptococcus neoformans, and Aspergillus spp.[1][5] While active against many filamentous fungi, its efficacy can be species-dependent.[5][6] For instance, while potent against Aspergillus fumigatus, it shows less activity against Aspergillus niger and Aspergillus flavus.[5][6] Furthermore, some fungal groups, such as Fusarium spp. and Zygomycetes, have been shown to be comparatively resistant to high concentrations of pradimicins.[1][5]
Quantitative Antifungal Spectrum
The following table summarizes the in vitro activity of the pradimicin derivative BMS-181184 against a panel of fungal isolates. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.
| Fungal Species | Number of Strains Tested | MIC Range (µg/mL) | MIC for 90% of Isolates (MIC90 in µg/mL) |
| Yeasts | |||
| Candida albicans | 55 | 1 - 8 | 4 |
| Candida glabrata (formerly Torulopsis glabrata) | 20 | 2 - 8 | 8 |
| Candida krusei | 15 | 2 - 8 | 8 |
| Candida parapsilosis | 20 | 1 - 4 | 4 |
| Candida tropicalis | 20 | 2 - 16 | 8 |
| Cryptococcus neoformans | 32 | 2 - 8 | 8 |
| Rhodotorula spp. | 5 | 2 - 4 | 4 |
| Filamentous Fungi | |||
| Aspergillus fumigatus | 6 | 8 | 8 |
| Aspergillus flavus | 4 | 16 - >64 | >64 |
| Aspergillus niger | 4 | 16 - 32 | 32 |
| Dermatophytes | 26 | 4 - 8 | 8 |
| Sporothrix schenckii | 5 | 2 - 8 | 8 |
| Dematiaceous Fungi | 10 | 4 - 16 | 16 |
| Fusarium spp. | 10 | >64 | >64 |
| Pseudallescheria boydii | 5 | >64 | >64 |
| Zygomycetes | 5 | >64 | >64 |
Data for BMS-181184, a derivative of Pradimicin.[5][6]
Experimental Protocols
The in vitro antifungal susceptibility testing for pradimicin derivatives, such as BMS-181184, is performed following standardized methodologies. The most commonly cited method is the broth macrodilution test as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M27-P.[5]
Broth Macrodilution Method (Adapted from CLSI M27-P):
-
Preparation of Antifungal Agent: A stock solution of the pradimicin derivative is prepared in a suitable solvent and then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a range of final concentrations.[7][8]
-
Inoculum Preparation:
-
Yeasts: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to yield a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ colony-forming units (CFU)/mL.[6][7]
-
Filamentous Fungi: A conidial suspension is prepared by washing the surface of a mature fungal slant with sterile saline. The resulting suspension is adjusted spectrophotometrically, and then diluted in RPMI 1640 medium to achieve a final inoculum concentration similar to that of the yeasts.[6]
-
-
Incubation: The prepared tubes, each containing the antifungal dilution and the fungal inoculum, are incubated at 35°C. Incubation times vary depending on the organism: 48 hours for most yeasts and up to 72 hours for Cryptococcus spp. and some filamentous fungi, or until growth is clearly visible in the drug-free control tube.[6]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth.[6]
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth macrodilution method for determining the antifungal susceptibility of a compound like this compound.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Mechanism of Action Signaling Pathway
The antifungal action of this compound is initiated by its interaction with the fungal cell wall, a process that is dependent on the presence of calcium ions.
Caption: Calcium-dependent binding of this compound to fungal cell wall mannosides.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. mdpi.com [mdpi.com]
Pradimicin B: A Technical Guide to its Antifungal Activity Against Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antifungal properties of Pradimicin B, with a particular focus on its activity against the opportunistic fungal pathogen Aspergillus fumigatus. The information presented herein is a synthesis of preclinical data, intended to inform research and development efforts in the field of antifungal drug discovery. The majority of the detailed experimental data available pertains to the potent derivative BMS-181184, which is considered representative of the pradimicin class of antifungals.
Core Mechanism of Action
Pradimicins exert their antifungal effect through a novel, calcium-dependent mechanism that targets the fungal cell wall.[1][2] Unlike other antifungal agents that interfere with ergosterol synthesis or cell membrane integrity from within, pradimicins bind specifically to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.[1] This binding event leads to the formation of a ternary complex between the pradimicin molecule, a calcium ion, and the mannoside.[1] The formation of this complex disrupts the structural integrity of the cell membrane, resulting in the leakage of essential intracellular components and ultimately leading to fungal cell death.[2] This unique mechanism of action makes it a promising candidate for further investigation, particularly in the context of emerging resistance to other antifungal drug classes.
In Vitro Activity
This compound, particularly its derivative BMS-181184, has demonstrated a broad spectrum of in vitro activity against a range of fungal pathogens.[1] Against Aspergillus fumigatus, it exhibits moderate activity, with Minimum Inhibitory Concentrations (MICs) generally reported to be around 8 µg/mL.[2][3] While effective, these concentrations are noted to be higher than those of some other established antifungal agents like itraconazole and amphotericin B.[4] Importantly, BMS-181184 has been shown to be fungicidal against most tested strains of A. fumigatus.[3]
Quantitative In Vitro Susceptibility Data
The following table summarizes the in vitro activity of the pradimicin derivative BMS-181184 against Aspergillus species from various studies.
| Aspergillus Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) | Reference |
| A. fumigatus | Not Specified | ≤8 | Not Reported | Not Reported | [3] |
| A. fumigatus | 35 | 4-16 | 7.99 | Not Reported | [2] |
| A. fumigatus | 6 | 8 | Not Reported | Not Reported | [2] |
| A. flavus | 3 | ≥16 | Not Reported | Not Reported | [2] |
| A. niger | 4 | ≥16 | Not Reported | Not Reported | [2] |
In Vivo Efficacy
Preclinical studies in animal models of invasive aspergillosis have demonstrated the in vivo potential of pradimicins. These studies are crucial for establishing the therapeutic window and potential efficacy in a complex biological system.
Murine Models of Aspergillosis
In murine models of systemic aspergillosis, Pradimicin A, a closely related compound, showed therapeutic activity against A. fumigatus in both normal and immunocompromised mice.[5] In a study using immunocompromised mice, BMS-181184 at a dose of 25 mg/kg increased survival time compared to untreated controls, an effect that was not observed with itraconazole at 100 mg/kg.[2] When administered for two consecutive days post-infection in cyclophosphamide-treated mice, a 50 mg/kg dose of BMS-181184 resulted in an 80% survival rate.[2]
Rabbit Model of Pulmonary Aspergillosis
A well-established model of invasive pulmonary aspergillosis in persistently neutropenic rabbits has been used to evaluate the efficacy of BMS-181184.[2] In this model, BMS-181184 was shown to be at least as effective as amphotericin B in promoting survival and reducing organism-mediated tissue injury.[2][6] Higher doses of BMS-181184 were found to be equivalent to amphotericin B in reducing the fungal burden in the lungs.[2][7]
Quantitative In Vivo Efficacy Data (Neutropenic Rabbit Model)
| Treatment Group | Total Daily Dose (mg/kg) | Outcome Measure | Result | P-value (vs. Control) | Reference |
| BMS-181184 | 50 | Reduction in Positive BAL Cultures | Statistically Significant | < 0.05 | [2] |
| BMS-181184 | 150 | Reduction in Positive BAL Cultures | Statistically Significant | < 0.001 | [2] |
| Amphotericin B | 1 | Reduction in Positive BAL Cultures | Statistically Significant | < 0.005 | [2] |
Experimental Protocols
Detailed and standardized methodologies are critical for the accurate assessment of antifungal activity. The following sections outline the typical protocols employed in the evaluation of pradimicins.
In Vitro Susceptibility Testing
The determination of MICs for pradimicins against A. fumigatus is typically performed using broth micro- or macrodilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[2][3]
Key Steps in MIC Determination:
-
Organism Preparation: A well-characterized strain of A. fumigatus is cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.[2]
-
Inoculum Preparation: Conidia are harvested and suspended in RPMI 1640 medium. The suspension is then adjusted to a standardized concentration, typically between 0.4 x 10⁴ and 5 x 10⁴ colony-forming units (CFU)/mL.[8]
-
Drug Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 48 hours.[9]
-
Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes complete inhibition of visible growth.[9]
Minimum Fungicidal Concentration (MFC) Determination:
To determine if the drug is fungicidal, an aliquot from the wells showing no visible growth is subcultured onto a drug-free agar medium.[2] The MFC is defined as the lowest drug concentration that results in a significant reduction (e.g., ≥99.9%) of the initial inoculum.[2]
In Vivo Efficacy Testing (Neutropenic Rabbit Model)
The neutropenic rabbit model is a robust system for evaluating the efficacy of antifungal agents against invasive pulmonary aspergillosis.[2]
Key Steps in the Rabbit Model:
-
Animal Model: Young, healthy New Zealand White rabbits are typically used.
-
Immunosuppression: Rabbits are rendered neutropenic through the administration of agents like cyclophosphamide or cytosine arabinoside to mimic the immunocompromised state of at-risk patients.[2]
-
Infection: A standardized inoculum of A. fumigatus conidia is administered directly into the lungs via an endotracheal catheter.[2]
-
Treatment: Treatment with this compound (or a comparator drug/placebo) is initiated at a specified time point post-infection and continued for a defined duration.
-
Outcome Assessment: Efficacy is evaluated based on multiple parameters, including survival, reduction in fungal burden in various organs (measured as CFU/gram of tissue), histopathological examination of lung tissue for signs of infection and injury, and measurement of biomarkers like galactomannan.[2][10]
Conclusion and Future Directions
This compound and its derivatives represent a distinct class of antifungal agents with a unique mechanism of action against Aspergillus fumigatus. The available data indicate moderate in vitro activity and promising in vivo efficacy in preclinical models of invasive aspergillosis. Its novel target on the fungal cell wall makes it an attractive candidate for further development, especially in an era of increasing resistance to existing antifungal drugs.
Future research should focus on a more detailed elucidation of the downstream cellular events following the initial binding of pradimicins to the cell wall. Additionally, combination studies with other antifungal agents could reveal synergistic interactions that may enhance efficacy and combat resistance. Further optimization of the pradimicin scaffold could also lead to derivatives with improved potency and pharmacokinetic profiles, ultimately paving the way for a new therapeutic option in the fight against invasive aspergillosis.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Antifungal Activity of Sodium New Houttuyfonate Against Aspergillus fumigatus in vitro and in vivo [frontiersin.org]
- 9. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal activity of the pradimicin derivative BMS 181184 in the treatment of experimental pulmonary aspergillosis in persistently neutropenic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Principles of Pradimicin B's Antifungal Action: A Deep Dive into Structure-Activity Relationships
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Pradimicin B, a potent antifungal agent. Tailored for researchers, scientists, and drug development professionals, this document elucidates the fundamental molecular interactions that govern its efficacy, presents key quantitative data, and details relevant experimental methodologies.
Pradimicins are a class of antibiotics characterized by a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and a hexose sugar.[1] Their unique mechanism of action involves the specific recognition and binding to D-mannoside residues present on the fungal cell wall. This interaction is dependent on the presence of calcium ions, leading to the formation of a ternary complex composed of Pradimicin, D-mannoside, and calcium.[1][2] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1][2]
Unraveling the Structure-Activity Relationship
Systematic modifications of the Pradimicin scaffold have revealed critical insights into the structural features essential for its antifungal activity. These can be broadly categorized into modifications of the aglycone, the sugar moiety, and the amino acid residue.
The Aglycone Core
The dihydrobenzo[a]naphthacenequinone core is a crucial component of the Pradimicin structure. Studies involving modifications to this part of the molecule have shown that most alterations lead to a significant loss of antifungal activity. However, modifications at the C-11 position have been found to be permissible to some extent. For instance, the 11-demethoxy derivative of Pradimicin A and 11-O-ethyl and 11-O-fluoroethyl derivatives of Pradimicin T1 have demonstrated promising antifungal activity, comparable to that of the parent compound, Pradimicin A.[3]
The Essential Sugar Moiety
The sugar component of Pradimicin plays a vital role in its biological function. Research has clarified that the 5-O-(6-deoxy-β-D-sugar) is essential for its antifungal activity.[4] Derivatives with modifications at other positions of the sugar, such as 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives, have been shown to retain activity against yeasts.[4] Furthermore, certain D-xylose-modified derivatives have exhibited activity comparable to Pradimicin A.[4]
The Influence of the Amino Acid Side Chain
The amino acid moiety also contributes significantly to the overall activity of Pradimicins. A series of analogs with different amino acid substitutions have been synthesized and evaluated. These studies revealed that derivatives with D-α-amino acids generally retain their antifungal potency.[5] A notable exception is the D-proline analog, which showed a loss of activity.[5] Additionally, modifications at the 4'-position of the amino sugar, such as the introduction of 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy groups, have not only maintained the antifungal activity but also led to a significant improvement in water solubility.[6]
Quantitative Analysis of Antifungal Activity
The following tables summarize the in vitro antifungal activity of this compound and its key derivatives against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |
| BMS-181184 | Candida spp. | 2 - 8 | [7] |
| BMS-181184 | Cryptococcus neoformans | ≤ 8 | [7] |
| BMS-181184 | Aspergillus fumigatus | ≤ 8 | [7] |
| BMS-181184 | Dermatophytes | ≤ 8 | [7] |
| BMS-181184 | Aspergillus niger | ≥ 16 | [7] |
| BMS-181184 | Fusarium spp. | ≥ 16 | [7] |
| Amphotericin B | Aspergillus fumigatus | 2 | [8] |
| BMS-181184 | Aspergillus fumigatus | 8 | [8] |
BMS-181184 is a water-soluble derivative of Pradimicin.
Experimental Protocols
The determination of the antifungal activity of this compound and its analogs is primarily conducted using broth microdilution methods, following established standards.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of fungal isolates.
Materials:
-
Test compound (e.g., this compound derivative)
-
Fungal isolates
-
RPMI 1640 medium
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a concentration of 1-5 x 10³ CFU/mL.
-
Serial Dilution: The test compound is serially diluted in RPMI 1640 medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits all visible growth.[9]
Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine the lowest concentration of an antifungal agent that kills a particular fungus.
Procedure:
-
Following the MIC determination, an aliquot (e.g., 0.1 mL) is taken from each well showing no visible growth.
-
The aliquot is subcultured onto a drug-free Sabouraud agar plate.
-
The plates are incubated at 35°C until growth is seen in the control cultures.
-
The MFC is the lowest concentration of the drug that results in no growth or a predefined reduction in CFU (e.g., ≤3 colonies) on the subculture plates.[8]
Visualizing the Fundamentals
The following diagrams illustrate the key processes and relationships discussed in this guide.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for antifungal susceptibility testing.
Caption: Logical relationships in this compound SAR.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activities of alanine-exchanged analogs of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reviberoammicol.com [reviberoammicol.com]
The Architectural Blueprint of an Antifungal Agent: A Technical Guide to the Pradimicin Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pradimicin family of antibiotics, first isolated from Actinomadura hibisca, represents a class of potent antifungal and antiviral agents.[1][2] Their unique structure, featuring a benzo[α]naphthacene quinone core, a D-alanine moiety, and a disaccharide chain, has garnered significant interest in the field of drug discovery.[1][2] Understanding the intricate biosynthetic pathway of these complex molecules is paramount for harnessing their therapeutic potential through synthetic biology and combinatorial biosynthesis approaches. This technical guide provides an in-depth exploration of the pradimicin biosynthesis pathway, detailing the enzymatic players, their orchestrated functions, and the experimental methodologies used to elucidate this fascinating molecular assembly line.
The Pradimicin Biosynthetic Gene Cluster
The genetic blueprint for pradimicin production is encapsulated within a 39-kb gene cluster in Actinomadura hibisca P157-2.[3][4] This cluster is composed of 28 open reading frames (ORFs) that code for a suite of enzymes responsible for the assembly of the polyketide backbone, its subsequent modifications, and the attachment of sugar moieties.[3][4] The organization of these genes reveals a coordinated system for the production of the final bioactive compounds.
The Core Assembly Line: Biosynthesis of the Aglycone
The biosynthesis of pradimicin is initiated by a type II polyketide synthase (PKS) system, which is responsible for constructing the aromatic core of the molecule.[3][5][6] This process involves the iterative condensation of malonyl-CoA extender units, a mechanism bearing resemblance to fatty acid biosynthesis.[7]
The key enzymes and their proposed roles in the formation of the pentangular intermediate G-2A are outlined below:
-
Polyketide Synthase (PKS): A complex of enzymes including ketosynthase α (PrmA/PdmA), ketosynthase β (PrmB/PdmB), and an acyl carrier protein (ACP) that work in concert to assemble a 24-carbon poly-β-ketone chain.[1][3]
-
Tailoring Enzymes (PdmD, PdmK, PdmL, PdmH, PdmG): This suite of enzymes is responsible for the subsequent cyclization and aromatization of the nascent polyketide chain to form the crucial benzo[α]naphthacene quinone intermediate known as G-2A.[1]
Post-PKS Tailoring: The Path to Pradimicin A
Following the formation of the G-2A intermediate, a series of post-PKS tailoring modifications occur, each catalyzed by a specific enzyme, to yield the final pradimicin A molecule. These intricate steps are crucial for the biological activity of the antibiotic.
Hydroxylation Events
Two cytochrome P450 hydroxylases, PdmJ and PdmW, are responsible for the stereospecific hydroxylation of the G-2A core.[1]
-
PdmJ: Catalyzes the hydroxylation at the C-5 position.[1]
-
PdmW: Catalyzes the hydroxylation at the C-6 position.[1]
Interestingly, these two enzymes exhibit a synergistic relationship; their co-expression leads to a more efficient dihydroxylation to produce 5,6-dihydroxy-G-2A.[1]
Attachment of D-alanine
An amino acid ligase, PdmN, is responsible for the attachment of a D-alanine moiety to the carboxyl group at C-16 of the aglycone.[1] This enzyme has been shown to possess a relaxed substrate specificity, opening avenues for the creation of novel pradimicin analogs through combinatorial biosynthesis.[1]
Glycosylation Cascade
The characteristic disaccharide moiety of pradimicin A is attached in a stepwise manner by two dedicated glycosyltransferases.[8]
-
PdmS: This O-glycosyltransferase initiates the glycosylation process by attaching a 4',6'-dideoxy-4'-amino-D-galactose or 4',6'-dideoxy-4'-methylamino-D-galactose unit to the 5-OH group of the aglycone.[8]
-
PdmQ: Following the action of PdmS, this second glycosyltransferase attaches a D-xylose moiety to the 3'-OH group of the first sugar.[8]
Final Methylation Steps
Several methylation events, catalyzed by specific methyltransferases, complete the biosynthesis of pradimicin A.
-
PdmO: This N-methyltransferase is responsible for the methylation of the 4'-amino group of the first sugar moiety.[8][9]
-
PdmF: Functions as the C-11 O-methyltransferase.[9]
-
PdmT: Acts as an O-methyltransferase at the 7-OH position.[9]
Quantitative Data Summary
The following table summarizes the quantitative data reported in the literature for the production of key intermediates and analogs in the pradimicin biosynthetic pathway when expressed in the heterologous host Streptomyces coelicolor CH999.
| Compound | Producing Enzymes | Host Strain | Average Yield (mg L-1) | Reference |
| G-2A (3) | PdmD, PdmK, PdmL, PdmH, PdmG | S. coelicolor CH999 | 48.8 ± 3.2 | [1] |
| JX137a (4) | G-2A forming enzymes + PdmN | S. coelicolor CH999 | 31.9 ± 3.1 | [1] |
Experimental Protocols
The elucidation of the pradimicin biosynthesis pathway has relied on a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.
Gene Disruption via Double Crossover Recombination
This technique is used to inactivate specific genes within the pradimicin biosynthetic gene cluster in the native producer, Actinomadura hibisca, to determine their function.[8]
-
Vector Construction: A disruption cassette is constructed containing a resistance gene (e.g., apramycin resistance) flanked by homologous regions upstream and downstream of the target gene. This cassette is cloned into a suitable vector that cannot replicate in A. hibisca.
-
Protoplast Transformation: Protoplasts of A. hibisca are prepared and transformed with the disruption vector.
-
Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double crossover events result in the replacement of the target gene with the resistance cassette.
-
Genomic DNA Verification: Successful gene disruption is confirmed by PCR analysis and Southern blotting of the genomic DNA from the mutant strains.
-
Metabolite Analysis: The fermentation broth of the mutant strain is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any changes in the production of pradimicin and the accumulation of intermediates.
Heterologous Expression and Combinatorial Biosynthesis
This approach involves expressing genes from the pradimicin cluster in a heterologous host, such as Streptomyces coelicolor CH999, which is a well-characterized host for polyketide production.[1]
-
Plasmid Construction: The gene or a combination of genes of interest is cloned into an expression vector under the control of a suitable promoter (e.g., actI promoter/regulator actII-ORF4).
-
Host Transformation: The expression plasmid is introduced into the heterologous host strain (e.g., S. coelicolor CH999) via protoplast transformation.
-
Fermentation and Extraction: The recombinant strain is cultivated under appropriate conditions to allow for gene expression and production of the corresponding metabolite. The metabolites are then extracted from the culture broth and mycelium using organic solvents.
-
Product Analysis and Characterization: The extracted compounds are analyzed by HPLC and LC-MS. The structure of any new products is determined by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Visualizing the Pathway and Workflows
To provide a clearer understanding of the complex processes involved in pradimicin biosynthesis and its investigation, the following diagrams have been generated using the DOT language.
Figure 1: The biosynthetic pathway of Pradimicin A, from the initial polyketide chain to the final tailored molecule.
Figure 2: A generalized workflow for gene disruption experiments to elucidate gene function in the pradimicin pathway.
Conclusion
The biosynthesis of the pradimicin family of antibiotics is a testament to the remarkable chemical dexterity of microorganisms. Through the coordinated action of a type II polyketide synthase and a host of tailoring enzymes, a complex and potent antifungal agent is assembled. The elucidation of this pathway not only provides fundamental insights into natural product biosynthesis but also lays the groundwork for the rational design of novel and improved antibiotics through genetic engineering and combinatorial biosynthesis. The continued exploration of this and other biosynthetic pathways will undoubtedly fuel the discovery and development of next-generation therapeutics to combat infectious diseases.
References
- 1. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cloning and nucleotide sequence of the putative polyketide synthase genes for pradimicin biosynthesis from Actinomadura hibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Polyketide synthase - Wikipedia [en.wikipedia.org]
- 8. Three enzymes involved in the N-methylation and incorporation of the pradimicin sugar moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Investigation of the Tailoring Steps in Pradimicin Biosynthesis" by Kandy L. Napan [digitalcommons.usu.edu]
Pradimicin B Congeners: A Technical Guide to Natural Sources and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pradimicin B and its known congeners, focusing on their natural sources, biosynthesis, and methods for their isolation and characterization. Pradimicins are a class of antifungal antibiotics that exhibit potent activity against a range of pathogenic fungi. Their unique mode of action, involving the binding to D-mannose residues on the fungal cell surface in a calcium-dependent manner, has made them a subject of significant interest in the development of new antifungal therapies.[1]
Core Concepts
Pradimicins are polyketide-derived antibiotics belonging to the benzo[a]naphthacenequinone class.[2][3] The core structure is typically glycosylated and possesses a D-amino acid side chain.[1] Variations in the aglycone, the sugar moieties, and the amino acid residue give rise to the diverse range of pradimicin congeners.
This compound Congeners and Their Natural Sources
The majority of pradimicins have been isolated from various species of the actinomycete genus Actinomadura. The following table summarizes the known this compound congeners and their corresponding natural producers.
| Pradimicin Congener | Producing Organism(s) | Key Structural Features / Notes |
| Pradimicin A | Actinomadura hibisca P157-2 (ATCC 53557)[2][4][5], Actinomadura verrucosospora subsp. neohibisca | Contains a D-alanine moiety and a disaccharide consisting of D-xylose and a unique aminosugar.[2] |
| This compound | Actinomadura hibisca P157-2 (ATCC 53557) | Desxylosyl analogue of Pradimicin A.[5] |
| Pradimicin C | Actinomadura hibisca P157-2 (ATCC 53557) | Des-N-methyl analogue of Pradimicin A.[2][5] |
| Pradimicin L | Actinomadura verrucosospora subsp. neohibisca | Features a D-glucosyl-D-thomosamine moiety at the C-5 position.[6][7] |
| Pradimicin FL | Actinomadura verrucosospora subsp. neohibisca (via directed biosynthesis) | D-serine analogue of Pradimicin L, produced when the culture medium is supplemented with D-serine.[7] |
| Pradimicin S | Actinomadura spinosa AA0851 | Differs from other pradimicins in its sugar moiety.[8] |
| Pradimicin FS | Actinomadura spinosa AA0851 (via directed biosynthesis) | A D-serine analogue of Pradimicin S, produced upon feeding with D-serine.[8] |
| Pradimicin FB | Actinomadura spinosa AA0851 (via directed biosynthesis) | A minor product formed alongside Pradimicin FS.[8] |
| Pradimicins M, N, O, P | Blocked mutants of Actinomadura hibisca P157-2 | Dihydrobenzo[a]naphthacenequinones that differ in the presence of D-alanine and their stereochemistry at C-5 and C-6.[3] |
| Pradimicins T1 and T2 | Actinomycete strain AA3798 | Exhibit potent in vitro and in vivo antifungal activity.[9] |
| 7-hydroxypradimicin A | Mutant strain JN-58 of Actinomadura verrucosospora subsp. neohibisca E-40 | A novel analogue isolated from a blocked mutant.[10] |
| BMS-181184 | Actinomadura sp. AB1236 (via directed biosynthesis) | A derivative produced by fermentation in a medium containing D-serine and D-cycloserine.[11] |
Experimental Protocols
I. Fermentation for Pradimicin Production
The production of pradimicins is typically achieved through submerged fermentation of the producing Actinomadura strain. The following is a generalized protocol based on published methods.[12][13]
1. Seed Culture Preparation:
-
A loopful of spores from a mature agar slant of the Actinomadura strain is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a seed medium.
-
A typical seed medium composition is: 1% sucrose, 0.5% Pharmamedia, 0.5% yeast extract, and 0.1% CaCO₃, with the pH adjusted to 7.0 before sterilization.
-
The flask is incubated at 28-32°C for 5 days on a rotary shaker at 200-250 rpm.[12][13]
2. Production Culture:
-
The vegetative seed culture (5% v/v) is transferred to a 500-mL Erlenmeyer flask containing 100 mL of a production medium.
-
A representative production medium consists of: 3% sucrose, 1% glucose, 3% Pharmamedia, 0.1% FeSO₄·7H₂O, and 0.3% CaCO₃, with the pH adjusted to 7.5 before sterilization.[13]
-
For directed biosynthesis of specific congeners, the medium can be supplemented with amino acid precursors (e.g., 0.2% D-serine).[8][11]
-
The production culture is incubated for up to 14 days at 28°C on a rotary shaker at 200 rpm.[13]
3. Optimization of Carbon and Nitrogen Sources:
-
To enhance pradimicin production, various carbon and nitrogen sources can be tested. For instance, glycerol has been shown to be a favorable carbon source for Actinomadura hibisca P157-2.[12]
II. Isolation and Purification of Pradimicins
The following is a general workflow for the isolation and purification of pradimicins from the fermentation broth.
1. Broth Supernatant Preparation:
-
After fermentation, the culture broth is centrifuged to separate the mycelium from the supernatant.
2. Extraction:
-
The supernatant containing the pradimicins is extracted with a suitable organic solvent, such as butanol.
3. Chromatographic Purification:
-
The crude extract is subjected to a series of chromatographic steps for purification.
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) is a key technique.[8]
-
A typical HPLC setup for the analysis and purification of pradimicin analogs involves:
-
Column: Reversed-phase C18 column (e.g., Cosmosil 5C18-AR, 4.6 i.d. x 100 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 27:73 mixture of CH₃CN-0.01 M KH₂PO₄, pH 3.5).[13]
-
Flow Rate: 1 mL/minute.[13]
-
Detection: Spectrophotometric monitoring at 460 nm.[13]
-
4. Structure Elucidation:
-
The structures of the purified pradimicin congeners are determined using a combination of spectroscopic techniques, including:
Visualizations
Biosynthetic Pathway of Pradimicins
The biosynthesis of the pradimicin aglycone is believed to follow the type II polyketide synthesis pathway, starting from acetate units. The aglycone then undergoes a series of post-PKS modifications, including glycosylation and the attachment of a D-amino acid. The use of blocked mutants has been instrumental in elucidating this pathway.[10][14][15]
Caption: Generalized biosynthetic pathway of pradimicins.
Experimental Workflow for Pradimicin Isolation
The following diagram illustrates a typical workflow for the isolation and characterization of pradimicin congeners from a fermentation culture.
Caption: Workflow for pradimicin isolation and characterization.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins M, N, O and P, new dihydrobenzo[a]naphthacenequinones produced by blocked mutants of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BIOSYNTHESIS OF THE PRADIMICIN FAMILY OF ANTIBIOTICS [jstage.jst.go.jp]
- 11. BMS-181184, a new pradimicin derivative. Screening, taxonomy, directed biosynthesis, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradimicin B: A Technical Guide to Cytotoxicity and Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pradimicins are a class of antibiotics known for their antifungal and potential anticancer properties. This technical guide provides a comprehensive overview of the available data on the cytotoxicity and therapeutic index of pradimicins. While specific quantitative data for Pradimicin B is limited in publicly available literature, this document summarizes key findings for closely related analogs, including Pradimicin A and Pradimicin-IRD, to provide a strong indication of the expected toxicological and therapeutic profile of this compound class. The mechanism of action, particularly the induction of apoptosis in mammalian cells, is also detailed, along with generalized experimental protocols for assessing cytotoxicity.
Quantitative Cytotoxicity and In Vivo Toxicity Data
Direct IC50 and LD50 values for this compound are not extensively reported in the available scientific literature. However, data from closely related pradimicins provide valuable insights into the potential cytotoxicity of this compound.
In Vitro Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for pradimicin analogs against various cell lines.
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Pradimicin-IRD | HCT-116 | Colon Carcinoma | 0.8 | [1] |
| Pradimicin-IRD | MM 200 | Melanoma | 2.7 | |
| Pradimicin-IRD | A panel of five colon cancer cell lines | Colon Cancer | Micromolar range | [1] |
| Pradimicin-IRD | Non-tumor fibroblasts | Normal Fibroblasts | Significantly less sensitive than cancer cells | [1] |
| Pradimicin A | Various cultured mammalian cells | Not specified | Non-cytotoxic at 100 or 500 µg/mL | [2] |
In Vivo Toxicity
Acute toxicity, as indicated by the median lethal dose (LD50), has been determined for Pradimicin A in murine models.
| Compound | Animal Model | Route of Administration | LD50 | Reference |
| Pradimicin A | Mice | Intravenous (IV) | 120 mg/kg | [2] |
| Pradimicin A | Mice | Intramuscular (IM) | >400 mg/kg | [2] |
Therapeutic Index
The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. While a specific TI for this compound has not been published, early studies on the pradimicin class suggest a favorable therapeutic window.
A review of the pradimicin class of compounds mentions an "excellent therapeutic index with no major end-organ toxicity"[3]. More specific data is available for the pradimicin derivative BMS-181184, which was found to be at least 130-fold less toxic than amphotericin B on a milligram-per-kilogram basis in mice.
To provide an estimate of the therapeutic window, the 50% protective dose (PD50) of the pradimicin derivative BMY-28864 against fungal pathogens in mice is presented below. This can be compared with the LD50 values of Pradimicin A to infer a potential therapeutic index.
| Compound | Pathogen | Animal Model | PD50 (mg/kg) | Reference |
| BMY-28864 | Candida albicans | Normal mice | 17 | [4] |
| BMY-28864 | Cryptococcus neoformans | Normal mice | 18 | [4] |
| BMY-28864 | Aspergillus fumigatus | Normal mice | 37 | [4] |
| BMY-28864 | Candida albicans | Immunosuppressed mice | 32 | [4] |
| BMY-28864 | Cryptococcus neoformans | Immunosuppressed mice | 35 | [4] |
| BMY-28864 | Aspergillus fumigatus | Immunosuppressed mice | 51 | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a general method for determining the cytotoxic effects of this compound on a mammalian cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells (medium with the same concentration of solvent used for the drug) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
In Vivo Acute Toxicity Study
This protocol outlines a general procedure for determining the acute toxicity (LD50) of this compound in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
This compound
-
Healthy, young adult rodents (e.g., mice or rats) of a single strain
-
Sterile vehicle for injection (e.g., saline or a suitable solubilizing agent)
-
Syringes and needles
-
Animal balance
Procedure:
-
Animal Acclimatization:
-
Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
House animals in appropriate cages with free access to food and water.
-
-
Dose Preparation and Administration:
-
Prepare graded single doses of this compound in the sterile vehicle.
-
Divide the animals into groups (e.g., 5-10 animals per group), including a control group receiving only the vehicle.
-
Administer the prepared doses of this compound to the respective animal groups via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
-
Observation:
-
Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, and 48 hours) and then daily for a total of 14 days.
-
Record all clinical signs of toxicity, such as changes in behavior, appearance, and physiological functions.
-
Record the number of mortalities in each group.
-
-
Data Analysis:
-
Calculate the percentage of mortality for each dose group.
-
Determine the LD50 value, the dose that is lethal to 50% of the animals, using a suitable statistical method (e.g., probit analysis).
-
Signaling Pathways and Experimental Workflows
Pradimicin-Induced Apoptotic Signaling Pathway
Pradimicin has been shown to induce apoptosis in mammalian cells, particularly after treatment with 1-deoxymannojirimycin (DMJ)[5]. The proposed pathway involves a rapid increase in intracellular calcium levels, followed by the generation of reactive oxygen species (ROS), which ultimately leads to apoptotic cell death[1].
Caption: Pradimicin-induced apoptotic signaling pathway.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound.
Caption: General workflow for in vitro cytotoxicity testing.
References
- 1. Pradimicin-IRD exhibits antineoplastic effects by inducing DNA damage in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antifungal activities of BMY-28864, a water-soluble pradimicin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
The Decisive Role of the Sugar Moiety in Pradimicin B's Antifungal and Antiviral Activity
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pradimicins are a class of benzo[a]naphthacenequinone antibiotics renowned for their broad-spectrum antifungal activity and potential as antiviral agents.[1] A key structural feature of these molecules is a disaccharide moiety attached to the aglycone core. This technical guide delves into the critical role of this sugar moiety, particularly in Pradimicin B, in mediating its biological activity. Through an examination of structure-activity relationship (SAR) studies, mechanistic investigations, and the analysis of synthetic analogs, we will elucidate how the sugar component is indispensable for the therapeutic potential of this class of compounds.
The Sugar Moiety: The Key to Biological Targeting
The primary mechanism of action of pradimicins hinges on the specific recognition and binding of the sugar moiety to D-mannose residues present in the mannoproteins of fungal cell walls.[2][3] This interaction is a calcium-dependent process that leads to the formation of a ternary complex between the pradimicin molecule, a calcium ion, and the D-mannoside target.[4] The formation of this complex is the initial and critical step that triggers a cascade of events culminating in the disruption of the fungal cell membrane's integrity, leading to cell death.[2]
Structure-Activity Relationship: Insights from Analogs
The indispensable nature of the sugar moiety is unequivocally demonstrated through structure-activity relationship studies. Modification or removal of the sugar components has a profound impact on the antifungal potency of this compound and its analogs.
Table 1: Antifungal Activity of Pradimicin Analogs with Modifications in the Sugar Moiety
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| Pradimicin A | D-alanine, D-thomosamine-D-xylose | Candida albicans | 0.8 - 12.5 | [2] |
| This compound | D-alanine, D-thomosamine | Candida albicans | - | [5] |
| Pradimicin C | Glycine, D-thomosamine-D-xylose | Candida albicans | 0.8 - 3.1 | [2] |
| Pradimicinone I | Aglycone (no sugar) | Candida albicans | Inactive | |
| Pradimicin T1 | L-xylose at C-11 OH | Candida albicans | 1.6 - 25 | |
| Pradimicin T2 | L-xylose at C-11 OH | Candida albicans | 1.6 - 12.5 | [2] |
| BMS-181184 | Water-soluble derivative | Candida spp. | ≤ 8 | [6] |
| BMS-181184 | Water-soluble derivative | Aspergillus fumigatus | ≤ 8 | [6] |
| BMS-181184 | Water-soluble derivative | Aspergillus niger | ≥ 16 | [6] |
| BMS-181184 | Water-soluble derivative | Aspergillus flavus | ≥ 16 | [6] |
| 11-demethoxy-PRM A | Modification on aglycone | Various Fungi | Comparable to Pradimicin A | [7] |
| 11-O-ethyl-PRM T1 | Modification on aglycone | Various Fungi | Comparable to Pradimicin A | [7] |
| 4'-N-cyano-PRM C | Modification at C4'-amino group | Various Fungi | Comparable to parent compound | [4] |
Note: A dash (-) indicates that specific quantitative data was not provided in the cited sources.
As evidenced in Table 1, the aglycone, pradimicinone I, which lacks the sugar moiety, is devoid of antifungal activity.[6] This starkly contrasts with the potent activity of the glycosylated pradimicins. Furthermore, modifications to the sugar itself, such as the D-xylose-modified derivatives, can retain or even show comparable activity to the parent compound, Pradimicin A, highlighting the nuanced role of the sugar's structure in target recognition.[1]
Mechanism of Action: A Closer Look
The antifungal action of this compound is a multi-step process initiated by its sugar moiety.
This calcium-dependent binding perturbs the cell membrane, leading to leakage of intracellular contents and ultimately, cell death.[8] Spectrophotometric studies have revealed a stepwise formation of the complex, with two pradimicin molecules first forming a dimer with a calcium ion, which then binds to mannose residues.[9][10]
Antiviral Activity: Targeting Glycosylated Viral Envelopes
The lectin-like property of pradimicins, mediated by their sugar moiety, also extends to antiviral activity, particularly against enveloped viruses like HIV. The surface of these viruses is often heavily glycosylated with mannose-rich glycans. Pradimicin A has been shown to inhibit HIV infection by binding to the mannose residues of the viral envelope glycoprotein gp120, thereby preventing the virus from entering host cells.[11] This interaction is also calcium-dependent and can be inhibited by mannan.[11]
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from the guidelines of the National Committee for Clinical Laboratory Standards (NCCLS).[6]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of the this compound analog is prepared in RPMI 1640 medium.
-
Incubation: The fungal inoculum is added to each well of a microtiter plate containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the control.
Mannan-Binding Assay (Spectrophotometric Method)
This protocol is based on the observed spectral shift upon complex formation.[12]
-
Reagent Preparation: Prepare solutions of the this compound analog, D-mannopyranoside, and calcium chloride in an appropriate buffer.
-
Spectrophotometric Measurement: The UV-Vis spectrum of the this compound analog solution is recorded.
-
Complex Formation: D-mannopyranoside and calcium chloride are added to the this compound solution.
-
Analysis: The change in the absorption maximum is monitored. A shift in the wavelength indicates the formation of the ternary complex. This can be used to determine binding affinity and stoichiometry.
Experimental and Synthetic Workflows
The generation and evaluation of novel this compound analogs with modified sugar moieties is a key strategy for developing improved antifungal and antiviral agents.
Conclusion
The sugar moiety of this compound is not merely a passive structural component but an active and essential determinant of its biological activity. Its ability to mediate specific, calcium-dependent binding to D-mannose residues on fungal and viral surfaces is the cornerstone of its therapeutic potential. The wealth of structure-activity relationship data underscores the critical nature of this glycosidic component and provides a roadmap for the rational design of novel Pradimicin analogs with enhanced efficacy and pharmacokinetic properties. Future research in this area will undoubtedly continue to leverage our understanding of the sugar moiety's role to develop the next generation of anti-infective agents.
References
- 1. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and engineered xylosyl products from microbial source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal activities of pradimicin derivatives modified at C4'-amino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the composition and in vitro activity of polymyxin B products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pradimicin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of antifungal agents with a unique mechanism of action. Pradimicin B and its derivatives, such as BMS-181184, exhibit broad-spectrum activity against a variety of fungal pathogens.[1][2] Their mode of action involves a calcium-dependent binding to the terminal D-mannoside residues of fungal cell wall mannoproteins, leading to membrane disruption and cell death. This novel mechanism makes them promising candidates for the treatment of fungal infections, including those resistant to other antifungal drugs.[1]
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of fungal isolates to this compound, based on established methodologies.
Mechanism of Action Signaling Pathway
The antifungal activity of this compound is initiated by its interaction with the fungal cell wall, a process that is dependent on the presence of calcium ions.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound's derivative, BMS-181184, against various fungal species. These values provide an indication of the expected antifungal potency of this compound.
Table 1: In Vitro Activity of BMS-181184 Against Yeast Species
| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans | 0.064–16 | 0.5 | 1 |
| Candida glabrata | 4–32 | 16 | 32 |
| Candida krusei | 0.016–0.125 | 0.032 | 0.064 |
| Candida parapsilosis | 0.125–8 | 1 | 2 |
| Candida tropicalis | 0.016–1 | 0.25 | 0.5 |
| Cryptococcus neoformans | ≤8 | 2-8 | ≤8 |
Data compiled from multiple sources. MIC values for BMS-181184 are generally reported to be ≤8 µg/mL for 97% of Candida spp., Cryptococcus neoformans, Torulopsis glabrata, and Rhodotorula spp. tested.[3][4]
Table 2: In Vitro Activity of BMS-181184 Against Filamentous Fungi
| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | ≤8 | - | - |
| Aspergillus flavus | ≥16 | - | - |
| Aspergillus niger | ≥16 | - | - |
| Dermatophytes | ≤8 | - | - |
Note: BMS-181184 shows activity against most Aspergillus species, though at higher concentrations than itraconazole and amphotericin B.[5] It has limited activity against Aspergillus niger, Aspergillus flavus, Fusarium spp., and zygomycetes, with MICs generally being ≥16 µg/mL.[3][4][6][7]
Experimental Protocols
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically documents M27 for yeast susceptibility testing and adaptations for filamentous fungi.[8][9][10][11]
Protocol 1: Broth Microdilution MIC Testing for Yeasts
This method determines the minimum inhibitory concentration (MIC) of this compound against yeast isolates.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Yeast isolates
-
Spectrophotometer
-
Incubator (35°C)
-
Quality control strains (Candida krusei ATCC 6258, Candida parapsilosis ATCC 22019)[12]
Workflow:
Caption: Broth microdilution workflow.
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL). Further dilute in RPMI 1640 to create a working stock.
-
Inoculum Preparation:
-
Culture the yeast isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Microdilution Plate Preparation:
-
Add 100 µL of RPMI 1640 to all wells of a 96-well plate except the first column.
-
Add 200 µL of the working this compound solution to the first column.
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, to the last column. Discard the final 100 µL from the last column. This will result in a range of this compound concentrations.
-
-
Inoculation: Add 100 µL of the final inoculum suspension to each well. This will bring the final volume to 200 µL and further dilute the drug concentration by half.
-
Controls:
-
Growth Control: A well containing 100 µL of RPMI 1640 and 100 µL of the inoculum, with no drug.
-
Sterility Control: A well containing 200 µL of RPMI 1640 only.
-
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[12] For this compound, which is fungicidal, the endpoint is often the lowest concentration with no visible growth.
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
This protocol determines the lowest concentration of this compound that is fungicidal.
Materials:
-
Completed MIC microtiter plate from Protocol 1
-
SDA plates
-
Sterile pipette tips
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spot-inoculate the aliquot onto a quadrant of an SDA plate.
-
Incubate the SDA plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of this compound from which there is no fungal growth on the subculture plate (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
Protocol 3: Antifungal Susceptibility Testing for Filamentous Fungi
This protocol is an adaptation of the CLSI M38 guidelines for filamentous fungi.
Materials:
-
Same as Protocol 1, with the substitution of filamentous fungal isolates.
-
Potato Dextrose Agar (PDA) for fungal culture.
Procedure:
-
Inoculum Preparation:
-
Grow the filamentous fungus on PDA until sporulation is evident.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640.[11]
-
-
Broth Microdilution: Follow the same procedure as for yeasts (Protocol 1).
-
Incubation: Incubate at 35°C for 48-72 hours, or until sufficient growth is seen in the growth control well.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of growth.
Factors Influencing this compound Susceptibility Testing
The in vitro activity of this compound and its derivatives can be minimally affected by changes in testing conditions. Studies on BMS-181184 have shown that its activity is not significantly altered by:
-
Inoculum Size: Changes in the initial inoculum concentration.[3][4]
-
Presence of Serum: The addition of up to 50% fetal bovine serum.[3][4]
-
Test Medium: Use of different media such as RPMI 1640, yeast morphology agar, or high-resolution test medium.[3][4]
This robustness suggests that the results of susceptibility testing for this compound are likely to be consistent across different laboratory settings.
Logical Relationship of Susceptibility Tests
The determination of antifungal activity follows a logical progression from initial screening of inhibitory effects to confirming cidal activity.
Caption: Relationship between MIC and MFC testing.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 9. njccwei.com [njccwei.com]
- 10. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. journals.asm.org [journals.asm.org]
- 12. In vitro antifungal susceptibility pattern of Candida species isolated from gastroesophageal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pradimicin B Minimum Inhibitory Concentration (MIC) Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin B belongs to the pradimicin family of antibiotics, known for their broad-spectrum antifungal activity. These compounds exhibit a unique mechanism of action, binding to D-mannoside residues on the fungal cell wall in a calcium-dependent manner, which leads to disruption of the cell membrane integrity and subsequent cell death.[1] This novel mechanism makes pradimicins, including this compound, promising candidates for the development of new antifungal therapies, particularly in the context of emerging resistance to existing drugs.
Accurate determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the preclinical evaluation of any new antimicrobial agent. The MIC value represents the lowest concentration of a drug that inhibits the visible growth of a microorganism and is a key parameter for assessing its potency and spectrum of activity. This document provides a detailed protocol for determining the MIC of this compound against a panel of fungal isolates using the standardized broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Signaling Pathway and Experimental Workflow
The unique mode of action of this compound is initiated by its interaction with the fungal cell wall, a process that is dependent on the presence of calcium ions. The subsequent disruption of the cell membrane leads to fungal cell death.
Caption: Mechanism of action of this compound.
The experimental workflow for determining the MIC of this compound follows a standardized broth microdilution procedure. This involves serial dilution of the compound, inoculation with a standardized fungal suspension, incubation, and subsequent determination of the concentration that inhibits fungal growth.
Caption: Broth microdilution workflow for MIC determination.
Experimental Protocol: Broth Microdilution for this compound
This protocol is adapted from the CLSI M27-A3 guidelines for antifungal susceptibility testing of yeasts and M38-A2 for filamentous fungi.
1. Materials
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO) (for stock solution)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well, U-bottom microtiter plates
-
Sterile, disposable plasticware (pipettes, reservoirs)
-
Multichannel pipette
-
Spectrophotometer or microplate reader (optional)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Incubator (35°C)
2. Preparation of Reagents
-
This compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The exact concentration should be at least 100 times the highest final concentration to be tested.
-
Store the stock solution in small aliquots at -20°C or below.
-
-
RPMI-1640 Medium:
-
Prepare RPMI-1640 medium according to the manufacturer's instructions.
-
It is crucial to note that the activity of pradimicins is calcium-dependent.[2] Standard RPMI-1640 contains calcium nitrate. Ensure the medium is prepared as per standard antifungal susceptibility testing guidelines which should provide sufficient calcium.
-
3. Inoculum Preparation
-
For Yeasts (e.g., Candida spp., Cryptococcus neoformans):
-
Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24 hours.
-
Select several well-isolated colonies and suspend them in 5 mL of sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm, absorbance of 0.08-0.10) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
-
-
For Molds (e.g., Aspergillus spp.):
-
Grow the mold on Potato Dextrose Agar (PDA) at 35°C for 5-7 days until sporulation is evident.
-
Gently harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.
-
4. Assay Procedure
-
Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working this compound solution (prepared by diluting the stock in RPMI-1640 to twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).
-
Inoculate wells 1 through 11 with 100 µL of the prepared fungal inoculum. The final volume in each well will be 200 µL.
-
Seal the plate or cover with a lid and incubate at 35°C for 24-48 hours. The incubation time may need to be extended for slower-growing organisms.
5. MIC Determination
-
Following incubation, determine the MIC by visually inspecting the wells for fungal growth.
-
The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control well. For fungicidal drugs like pradimicins, a 100% inhibition endpoint is often used.[3]
-
Alternatively, the plate can be read using a microplate reader at 490 nm. The MIC is defined as the lowest drug concentration that causes a significant reduction in absorbance compared to the control.
6. Quality Control
-
Include a known quality control strain with a known MIC range for a standard antifungal agent (e.g., amphotericin B or fluconazole) in each batch of tests to ensure the validity of the results.
-
The growth control well (well 11) should show robust growth, and the sterility control well (well 12) should show no growth.
-
As specific QC ranges for this compound are not yet established by standards organizations, it is recommended to test a panel of reference strains to establish in-house QC ranges.
Data Presentation: Expected In Vitro Activity of Pradimicins
While specific MIC data for this compound is not widely available in the public domain, the following table summarizes the MIC ranges for a closely related derivative, BMS-181184, against various fungal pathogens.[4] This data provides an indication of the expected spectrum and potency of this compound.
| Fungal Species | Number of Strains | MIC Range (µg/mL) for BMS-181184 |
| Candida albicans | 100 | 0.5 - 8 |
| Candida glabrata | 15 | 1 - 8 |
| Candida parapsilosis | 15 | 1 - 4 |
| Candida tropicalis | 15 | 1 - 8 |
| Candida krusei | 15 | 2 - 8 |
| Cryptococcus neoformans | 30 | 0.5 - 4 |
| Aspergillus fumigatus | 20 | 1 - 8 |
| Aspergillus flavus | 10 | >16 |
| Aspergillus niger | 10 | >16 |
| Fusarium spp. | 10 | >16 |
Note: Pradimicins have been shown to have reduced activity against Fusarium species.[1]
Conclusion
This application note provides a comprehensive protocol for the determination of the Minimum Inhibitory Concentration of this compound against a range of fungal pathogens. Adherence to standardized methodologies, such as those outlined by CLSI, is essential for obtaining accurate and reproducible results. The unique calcium-dependent mechanism of action of this compound underscores the importance of using appropriate testing media. The provided data on a related pradimicin derivative suggests a broad spectrum of activity, warranting further investigation of this compound as a potential therapeutic agent. Researchers are encouraged to establish internal quality control parameters to ensure the reliability of their findings.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antifungal activities of BMY-28864, a water-soluble pradimicin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antifungal activities of BMY-28864, a water-soluble pradimicin derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pradimicin B Cytotoxicity Assay in Mammalian Cell Lines
Introduction
Pradimicins are a class of antifungal antibiotics known for their novel mechanism of action, which involves binding to D-mannosides on the fungal cell wall in the presence of calcium, leading to membrane disruption.[1][2] Pradimicins A, B, and C are produced by the actinomycete Actinomadura hibisca.[3][4] While their primary application is in antifungal therapy, their potential effects on mammalian cells are a critical area of investigation for preclinical safety assessment and exploring new therapeutic avenues, such as antiviral or antineoplastic applications.[1][3] For instance, Pradimicin A has shown potent anti-influenza virus activity, and a semi-synthetic analog of Pradimicin was found to induce apoptosis in U937 cells.[3][5][6]
These application notes provide detailed protocols for assessing the cytotoxicity of Pradimicin B in mammalian cell lines using standard colorimetric assays: the MTT assay for metabolic activity and the LDH assay for cell membrane integrity.
Mechanism of Action in Mammalian Cells
Unlike their well-defined mechanism in fungi, the action of pradimicins on mammalian cells is less understood. However, studies on pradimicin analogs suggest a potential for inducing carbohydrate-mediated apoptosis. A semi-synthetic analog, BMY-28864, was shown to induce apoptosis in U937 cells, a human leukemia cell line.[5] This process was characterized by morphological changes and DNA fragmentation typical of apoptosis.[5] The proposed mechanism involves the antibiotic recognizing and binding to specific carbohydrate structures on the mammalian cell surface, initiating an apoptotic signaling cascade.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicin, a mannose-binding antibiotic, induced carbohydrate-mediated apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
Pradimicin B: In Vivo Efficacy Testing in Fungal Infection Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo models of fungal infections for evaluating the efficacy of Pradimicin B and its derivatives. Detailed protocols for systemic candidiasis in mice and invasive pulmonary aspergillosis in rabbits are presented, along with a summary of key efficacy data and a visualization of the drug's mechanism of action.
Introduction to Pradimicins
Pradimicins are a class of antifungal antibiotics that exhibit broad-spectrum activity against a range of clinically relevant fungi.[1][2] Their unique mechanism of action involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall, leading to the formation of a ternary complex.[1][3][4][5] This complex disrupts the integrity of the fungal cell membrane, resulting in cell death.[1][4] this compound and its derivatives, such as BMS-181184 and BMY-28864, have demonstrated significant therapeutic potential in various preclinical in vivo models of fungal infections.[1][2][6]
In Vivo Models for Efficacy Testing
The selection of an appropriate animal model is critical for the preclinical evaluation of antifungal agents. The most commonly utilized models for testing this compound and other antifungals against systemic and pulmonary mycoses are the murine model of disseminated candidiasis and the rabbit model of invasive pulmonary aspergillosis.
Murine Model of Systemic Candidiasis
This model is widely used to assess the efficacy of antifungal drugs against systemic Candida infections, which are a significant cause of morbidity and mortality, particularly in immunocompromised patients.
Rabbit Model of Invasive Pulmonary Aspergillosis
Invasive aspergillosis is a life-threatening infection, especially in neutropenic patients. The rabbit model effectively mimics the human disease, making it a valuable tool for evaluating the efficacy of antifungal therapies against this aggressive mold.[7][8]
Quantitative Efficacy Data of Pradimicin Derivatives
The following tables summarize the in vivo efficacy of Pradimicin derivatives in various fungal infection models.
Table 1: Efficacy of Pradimicin Derivatives in Murine Systemic Candidiasis
| Pradimicin Derivative | Fungal Strain | Mouse Strain | Immunosuppression | Route of Infection | Dose (mg/kg) | Efficacy Outcome | Reference |
| BMY-28864 | Candida albicans | Normal | None | Intravenous | 17 (PD₅₀) | 50% protection | [5] |
| BMY-28864 | Candida albicans | Cyclophosphamide-treated | Cyclophosphamide | Intravenous | 32 (PD₅₀) | 50% protection | [5] |
| BMS-181184 | Candida albicans | Normal | None | Intravenous | 8.8 (PD₅₀) | 50% survival at 20 days | [6] |
| BMS-181184 | Candida albicans | Cyclophosphamide-treated | Cyclophosphamide | Intravenous | 31 (PD₅₀) | 50% survival at 20 days | [6] |
| BMS-181184 | Candida tropicalis (fluconazole-susceptible & resistant) | Neutropenic | Not specified | Intravenous | >3 | Prolonged survival | [9] |
Table 2: Efficacy of Pradimicin Derivatives in Murine and Rabbit Aspergillosis Models
| Pradimicin Derivative | Fungal Strain | Animal Model | Immunosuppression | Route of Infection | Dose (mg/kg) | Efficacy Outcome | Reference |
| BMY-28864 | Aspergillus fumigatus | Normal Mice | None | Intravenous | 37 (PD₅₀) | 50% protection | [5] |
| BMY-28864 | Aspergillus fumigatus | Cyclophosphamide-treated Mice | Cyclophosphamide | Intravenous | 51 (PD₅₀) | 50% protection | [5] |
| BMS-181184 | Aspergillus fumigatus | Normal Mice | None | Intravenous | 31 (PD₅₀) | 50% survival at 20 days | [6] |
| BMS-181184 | Aspergillus fumigatus | Cyclophosphamide-treated Mice | Cyclophosphamide | Intravenous | >50 (PD₅₀) | 50% survival at 20 days | [6] |
| BMS-181184 | Aspergillus fumigatus | Persistently Neutropenic Rabbits | Cytosine arabinoside & methylprednisolone | Intratracheal | 50 and 150 (total daily) | As effective as Amphotericin B in survival and reducing tissue injury | [6][10] |
Experimental Protocols
Protocol 1: Murine Model of Systemic Candidiasis
This protocol details the induction of systemic candidiasis in mice for the evaluation of antifungal drug efficacy.
Materials:
-
Candida albicans strain (e.g., SC5314)
-
Yeast extract-peptone-dextrose (YPD) broth and agar
-
Sterile, pyrogen-free 0.9% saline
-
Female ICR or BALB/c mice (6-8 weeks old)
-
Cyclophosphamide (for immunosuppression, optional)
-
This compound or derivative
-
Vehicle for drug administration
-
Sterile syringes and needles (27-gauge)
-
Hemocytometer or spectrophotometer
-
Tissue homogenizer
Procedure:
-
Inoculum Preparation:
-
Culture C. albicans on YPD agar at 35°C for 24 hours.
-
Inoculate a single colony into YPD broth and incubate at 30°C for 18-24 hours with shaking.
-
Harvest the yeast cells by centrifugation.
-
Wash the cells twice with sterile saline.
-
Resuspend the cells in sterile saline and adjust the concentration to 1 x 10⁶ CFU/mL using a hemocytometer or by spectrophotometry. The final inoculum will be 1 x 10⁵ CFU in 0.1 mL.
-
-
Immunosuppression (Optional):
-
For studies in immunocompromised hosts, administer cyclophosphamide intraperitoneally at a dose of 150-200 mg/kg.
-
The infection should be induced 3-4 days after cyclophosphamide administration, which corresponds to the period of peak neutropenia.[9]
-
-
Infection:
-
Inject 0.1 mL of the prepared C. albicans suspension (1 x 10⁵ CFU) into the lateral tail vein of each mouse.
-
-
Treatment:
-
Initiate treatment with this compound or its derivative at the desired doses and schedule. Administration can be intravenous, intraperitoneal, or oral, depending on the experimental design.
-
A control group receiving the vehicle alone must be included.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for signs of illness and mortality for a period of 21-30 days.
-
For fungal burden determination, euthanize a subset of mice at specific time points post-infection.
-
Aseptically remove target organs (e.g., kidneys, spleen, liver).
-
Homogenize the organs in sterile saline.
-
Perform serial dilutions of the homogenates and plate on YPD agar.
-
Incubate at 35°C for 24-48 hours and count the number of colonies to determine the CFU per gram of tissue.
-
Protocol 2: Rabbit Model of Invasive Pulmonary Aspergillosis
This protocol describes the establishment of invasive pulmonary aspergillosis in rabbits to test the efficacy of antifungal compounds.[11]
Materials:
-
Aspergillus fumigatus strain
-
Potato dextrose agar (PDA)
-
Sterile, pyrogen-free 0.9% saline with 0.05% Tween 80
-
Female New Zealand White rabbits (2.5-3.5 kg)
-
Cytosine arabinoside (Ara-C) and methylprednisolone for immunosuppression
-
This compound or derivative
-
Vehicle for drug administration
-
Anesthetic (e.g., ketamine/xylazine)
-
Intratracheal catheter or bronchoscope
-
Sterile syringes and needles
Procedure:
-
Inoculum Preparation:
-
Culture A. fumigatus on PDA slants at 37°C for 5-7 days to allow for conidial development.
-
Harvest the conidia by gently washing the slant surface with sterile saline containing 0.05% Tween 80.
-
Filter the suspension through sterile gauze to remove hyphal fragments.
-
Wash the conidia twice with sterile saline.
-
Adjust the conidial concentration to 1 x 10⁹ conidia/mL in sterile saline.
-
-
Immunosuppression:
-
Induce profound and sustained neutropenia by administering cytosine arabinoside (intravenously) and methylprednisolone (intramuscularly) for several days prior to and after infection. The specific dosing regimen should be optimized based on institutional guidelines and previous studies.
-
-
Infection:
-
Anesthetize the rabbits.
-
Position the rabbit in dorsal recumbency.
-
Intubate the trachea using a catheter or a bronchoscope.
-
Instill 0.1 mL of the prepared A. fumigatus conidial suspension (1 x 10⁸ conidia) directly into the lungs.
-
-
Treatment:
-
Begin treatment with this compound or its derivative at the specified doses and schedule, typically starting 24 hours after infection.
-
Include a vehicle-treated control group.
-
-
Monitoring and Endpoints:
-
Monitor the rabbits daily for clinical signs of infection.
-
Primary endpoints typically include survival over a 10-14 day period.
-
Secondary endpoints can include the quantification of fungal burden in the lungs, liver, and other organs at the time of necropsy, as well as histopathological examination of tissues.
-
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the proposed mechanism of action of this compound and a general experimental workflow for in vivo testing.
Caption: Mechanism of action of this compound.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Modeling Invasive Aspergillosis: How Close Are Predicted Antifungal Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. Animal Models of Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Pradimicin B: Application Notes and Protocols for HIV-1 Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methods used to assess the antiviral activity of Pradimicin B against the Human Immunodeficiency Virus Type 1 (HIV-1). This compound, a benanomicin derivative, demonstrates potent antiviral effects by targeting the viral entry process. This document outlines the mechanism of action and provides standardized protocols for key in vitro assays to evaluate its efficacy.
Mechanism of Action
This compound acts as a carbohydrate-binding agent, targeting the high-mannose glycans on the HIV-1 envelope glycoprotein, gp120.[1] This interaction is calcium-dependent and effectively blocks the virus's ability to attach to and enter host cells.[1] By binding to the viral envelope, this compound inhibits crucial early steps in the HIV-1 lifecycle, preventing the establishment of infection.[1]
References
Pradimicin B: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone.[1] Pradimicin B, along with its analogs like Pradimicin A, exhibits a broad spectrum of activity against various fungal pathogens.[2][3] This document provides detailed application notes and protocols for the experimental use of this compound, focusing on its formulation, in vitro and in vivo evaluation, and mechanism of action.
Mechanism of Action
This compound exerts its antifungal effect through a unique mechanism that targets the fungal cell wall. It specifically binds to terminal D-mannoside residues present in the cell wall mannoproteins.[1][4] This binding is calcium-dependent and leads to the formation of a ternary complex involving this compound, D-mannoside, and calcium ions.[1][5] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[4]
Figure 1: Signaling pathway of this compound's antifungal action.
Data Presentation
In Vitro Antifungal Activity of Pradimicin Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of a pradimicin derivative, BMS-181184, against a range of fungal species.[3]
| Fungal Species | Number of Strains | MIC Range (µg/mL) |
| Candida spp. | 167 | ≤ 8 (for 97% of strains) |
| Cryptococcus neoformans | ||
| Torulopsis glabrata | ||
| Rhodotorula spp. | ||
| Aspergillus fumigatus | 26 | ≤ 8 |
| Dermatophytes | ≤ 8 (for 89% of strains) | |
| Aspergillus niger | - | ≥ 16 |
| Aspergillus flavus | - | ≥ 16 |
| Fusarium spp. | - | ≥ 16 |
In Vivo Efficacy of Pradimicin A in Murine Models
The table below presents the 50% protective doses (PD₅₀) of Pradimicin A in systemic fungal infection models in both normal and immunosuppressed mice.[6]
| Fungal Pathogen | Mouse Model | PD₅₀ (mg/kg) |
| Candida albicans | Normal | 17 |
| Immunosuppressed | 32 | |
| Cryptococcus neoformans | Normal | 18 |
| Immunosuppressed | 35 | |
| Aspergillus fumigatus | Normal | 37 |
| Immunosuppressed | 51 |
Acute Toxicity of Pradimicin A
The acute toxicity of Pradimicin A following a single administration in mice is summarized below.[2]
| Route of Administration | LD₅₀ (mg/kg) |
| Intravenous (iv) | 120 |
| Intramuscular (im) | > 400 |
Experimental Protocols
Formulation of this compound for Experimental Use
Note: this compound has low water solubility. The use of a water-soluble derivative or an appropriate solvent system is recommended. The following protocol is a general guideline based on common practices for similar antifungal agents.
1. Preparation of this compound Stock Solution (for in vitro assays):
-
Solvent: Dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 1-10 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
2. Formulation for In Vivo Administration:
-
Vehicle: For intravenous administration in mice, a vehicle containing a solubilizing agent is necessary. A common vehicle for poorly soluble compounds is a mixture of DMSO and a suitable aqueous solution (e.g., saline, PBS, or a solution containing co-solvents like PEG400 or Tween 80).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO as described above.
-
For the final formulation, dilute the DMSO stock solution with sterile saline or another appropriate vehicle.
-
The final concentration of DMSO in the administered solution should be kept low (typically ≤ 5-10%) to minimize toxicity. A preliminary tolerability study of the vehicle in the animal model is highly recommended.
-
Figure 2: Workflow for this compound formulation.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines for antifungal susceptibility testing.
1. Materials:
-
This compound stock solution in DMSO.
-
RPMI 1640 medium.
-
96-well microtiter plates.
-
Fungal inoculum prepared to a standardized concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Positive control antifungal (e.g., amphotericin B, fluconazole).
-
Negative control (medium with DMSO, no drug).
-
Growth control (medium with fungal inoculum, no drug).
2. Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium directly in the 96-well plate. The final DMSO concentration should not exceed 1%.
-
Add 100 µL of the fungal inoculum to each well containing the drug dilutions and control wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound.
1. Animals:
-
Use a suitable mouse strain (e.g., ICR mice).
-
Animals should be housed under standard laboratory conditions.
2. Infection:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect mice intravenously with a lethal dose of the fungal suspension.
3. Treatment:
-
Prepare the this compound formulation for intravenous administration as described above.
-
Initiate treatment at a specified time post-infection (e.g., 1 hour).
-
Administer different doses of this compound to different groups of mice daily for a predetermined period (e.g., 7 days).
-
Include a vehicle control group and a positive control group (e.g., treated with amphotericin B).
4. Endpoint:
-
Monitor the survival of the mice daily for a specified period (e.g., 21 days).
-
Alternatively, at the end of the treatment period, euthanize the animals and determine the fungal burden in target organs (e.g., kidneys, spleen) by plating homogenized tissue on a suitable agar medium.
References
- 1. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal activity of the pradimicin derivative BMS 181184 in the treatment of experimental pulmonary aspergillosis in persistently neutropenic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Generation of Pradimicin B Non-Producing Mutants for Biosynthesis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and characterization of Pradimicin B non-producing mutants of Actinomadura hibisca. These mutants are invaluable tools for elucidating the biosynthetic pathway of pradimicins, a class of potent antifungal and antiviral antibiotics. By studying the metabolic products accumulated by these mutants, researchers can identify key intermediates and understand the enzymatic steps involved in this compound synthesis.
Introduction
Pradimicins are a family of benzo[a]naphthacenequinone antibiotics produced by the actinomycete Actinomadura hibisca (formerly Actinomadura verrucosospora). This compound is a significant member of this family, exhibiting strong biological activities. The elucidation of its biosynthetic pathway is crucial for developing novel derivatives with improved therapeutic properties through metabolic engineering and synthetic biology approaches. A classic and effective method for studying biosynthetic pathways is the generation of blocked mutants, which are unable to produce the final compound and instead accumulate pathway intermediates. This document outlines the procedures for generating such mutants using chemical and physical mutagenesis, screening for non-producers, and analyzing their metabolic products.
Generation of this compound Non-Producing Mutants
The generation of mutants is a critical first step in biosynthetic studies. Both chemical and physical mutagenesis methods can be employed to induce random mutations in the genome of Actinomadura hibisca.
Mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (NTG)
NTG is a potent chemical mutagen that acts as an alkylating agent, primarily causing G:C to A:T transition mutations in DNA[1][2].
Protocol 1: NTG Mutagenesis of Actinomadura hibisca
Materials:
-
Actinomadura hibisca spore suspension
-
Tris-maleic acid buffer (pH 9.0)
-
N-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (1 mg/mL in sterile distilled water, freshly prepared)
-
Sterile centrifuge tubes
-
Sterile saline solution (0.9% NaCl)
-
Appropriate agar plates for cultivation (e.g., Bennett's agar)
Procedure:
-
Prepare a dense spore suspension of Actinomadura hibisca in sterile distilled water.
-
Wash the spores twice with sterile saline solution by centrifugation and resuspension.
-
Resuspend the spore pellet in Tris-maleic acid buffer (pH 9.0).
-
Add the freshly prepared NTG solution to the spore suspension to a final concentration of 1 mg/mL.
-
Incubate the suspension at 30°C for 60 minutes with gentle shaking.
-
Terminate the mutagenesis by centrifuging the suspension and washing the spores twice with sterile saline solution to remove residual NTG.
-
Resuspend the spores in sterile saline solution.
-
Create a dilution series of the spore suspension and plate on appropriate agar medium.
-
Incubate the plates at 28°C until colonies appear.
-
Determine the kill curve by comparing the number of colonies from the treated and untreated (control) plates to achieve a survival rate of 1-10%.
Mutagenesis using Ultraviolet (UV) Irradiation
UV irradiation is a physical mutagen that causes the formation of pyrimidine dimers in DNA, leading to mutations.
Protocol 2: UV Mutagenesis of Actinomadura hibisca
Materials:
-
Actinomadura hibisca spore suspension
-
Sterile petri dishes
-
UV lamp (254 nm)
-
Sterile saline solution (0.9% NaCl)
-
Appropriate agar plates for cultivation
Procedure:
-
Prepare a washed spore suspension as described in the NTG mutagenesis protocol.
-
Pipette a suitable volume of the spore suspension into a sterile petri dish to form a thin layer.
-
Place the open petri dish under a calibrated UV lamp (254 nm).
-
Expose the spores to UV irradiation for varying time intervals (e.g., 15, 30, 45, 60, 90, 120 seconds).
-
After irradiation, keep the plates in the dark to prevent photoreactivation.
-
Prepare a dilution series of the irradiated spore suspension and plate on appropriate agar medium.
-
Incubate the plates at 28°C in the dark.
-
Calculate the survival rate and select an irradiation time that results in a 10-50% survival rate for screening.
Screening for this compound Non-Producing Mutants
Since pradimicins are reddish pigments, a visual screening method can be employed to identify non-producing mutants[3].
Protocol 3: Visual Screening of Non-Producing Mutants
Materials:
-
Agar plates with colonies from mutagenesis experiments
-
Sterile toothpicks or inoculation loops
-
Production medium agar plates
Procedure:
-
Observe the colonies on the agar plates from the mutagenesis experiments. Wild-type Actinomadura hibisca colonies will have a characteristic reddish pigmentation.
-
Identify colonies that lack this red pigmentation or have a significantly altered color (e.g., white, yellow, brown). These are potential this compound non-producing mutants.
-
Pick these colonies using sterile toothpicks or inoculation loops and streak them onto fresh production medium agar plates to isolate pure cultures.
-
Incubate the plates and re-examine the colony color to confirm the non-producing phenotype.
Characterization of Mutants: Fermentation and Metabolite Analysis
Once non-producing mutants are isolated, they need to be cultivated in liquid fermentation to analyze the accumulation of biosynthetic intermediates.
Fermentation of Mutant Strains
Protocol 4: Shake Flask Fermentation of Actinomadura hibisca Mutants
Materials:
-
Seed medium (e.g., Tryptic Soy Broth)
-
Production medium (e.g., Glucose 2%, Soluble Starch 1%, Yeast Extract 0.5%, Peptone 0.5%, CaCO₃ 0.2%)
-
Shake flasks
-
Incubator shaker
Procedure:
-
Inoculate a seed flask containing the seed medium with a pure culture of a mutant strain.
-
Incubate at 28°C with shaking at 220 rpm for 2-3 days to obtain a vegetative inoculum.
-
Transfer a portion of the seed culture (e.g., 5% v/v) to a shake flask containing the production medium.
-
Incubate the production culture at 28°C with shaking at 220 rpm for 7-10 days.
-
Harvest the fermentation broth for metabolite analysis.
Extraction and Analysis of Metabolites
The accumulated intermediates in the fermentation broth can be extracted and analyzed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Protocol 5: Extraction and HPLC Analysis of Pradimicin Intermediates
Materials:
-
Fermentation broth
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Methanol (HPLC grade)
-
HPLC system with a C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Formic acid or ammonium acetate (for mobile phase)
-
UV-Vis detector
Procedure:
-
Adjust the pH of the fermentation broth to 3.0.
-
Extract the broth twice with an equal volume of ethyl acetate.
-
Combine the organic phases and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a small volume of methanol for analysis.
-
For TLC analysis, spot the extract on a silica gel plate and develop with a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v). Visualize the spots under UV light and by staining.
-
For HPLC analysis, inject the methanolic extract into the HPLC system.
-
Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Employ a gradient elution with a mobile phase consisting of water (with 0.1% formic acid or 10 mM ammonium acetate) and acetonitrile. A typical gradient could be from 10% to 90% acetonitrile over 30 minutes.
-
Monitor the elution profile at a wavelength of 490 nm, which is the characteristic absorbance maximum for the pradimicin chromophore.
-
Collect fractions corresponding to new peaks for further structural elucidation by mass spectrometry and NMR.
Data Presentation
The analysis of different mutant strains will likely reveal the accumulation of various intermediates. This data should be summarized for clear comparison.
Table 1: Metabolites Accumulated by this compound Non-Producing Mutants
| Mutant Strain | Accumulated Major Intermediate(s) | Putative Blocked Enzymatic Step |
| M-1 | Pradimicinone I | Glycosylation |
| M-2 | 11-O-demethylpradimicinone II | O-methylation |
| M-3 | G-2A (benzo[α]naphthacene quinone) | Hydroxylation, Alanylation |
| M-4 | Pradinone I | Final tailoring steps |
Note: The specific intermediates and blocked steps are hypothetical and need to be determined experimentally.
Visualization of Pathways and Workflows
Experimental Workflow
The overall process for generating and characterizing this compound non-producing mutants can be visualized as a workflow.
References
- 1. Methylnitronitrosoguanidine - Wikipedia [en.wikipedia.org]
- 2. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradimicin B: A Tool for Elucidating Fungal Cell Wall Architecture and a Potent Antifungal Agent
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of broad-spectrum antifungal antibiotics produced by Actinomadura hibisca.[1] Their unique mechanism of action, which involves targeting the mannan component of the fungal cell wall, makes them invaluable tools for studying fungal cell wall architecture and a promising candidate for antifungal drug development. Pradimicin B, a prominent member of this family, and its derivatives like BMS-181184, exhibit potent activity against a wide range of clinically important fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of fungal cell wall biology.
Mechanism of Action
This compound exerts its antifungal effect through a calcium-dependent binding to D-mannose residues present in the mannoproteins of the fungal cell wall.[2][3] This interaction leads to the formation of a ternary complex comprising this compound, a mannoside, and a calcium ion.[2] The formation of this complex disrupts the integrity of the fungal cell membrane, causing leakage of intracellular contents and ultimately leading to cell death.[2][4] Studies have also suggested that Pradimicin A, a closely related compound, can induce an apoptosis-like cell death pathway in yeast, which involves the generation of reactive oxygen species (ROS).[1][5]
Quantitative Data: Antifungal Activity
The pradimicin derivative, BMS-181184, has been extensively studied for its in vitro antifungal activity. The following tables summarize the Minimum Inhibitory Concentrations (MICs) against various clinically relevant fungal species.
Table 1: MIC of Pradimicin Derivative (BMS-181184) against Candida Species
| Candida Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| C. albicans | 8 | 2 - 8 | 4 | 8 |
| C. tropicalis | N/A | >3 (in vivo effective dose) | N/A | N/A |
| Various Candida spp. | 167 | ≤ 8 (for 97% of strains) | 2 - 8 (majority) | N/A |
Data compiled from multiple studies.[6][7][8]
Table 2: MIC of Pradimicin Derivative (BMS-181184) against Aspergillus Species
| Aspergillus Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| A. fumigatus | 35 | 4 - 16 | 7.99 |
| A. flavus | 3 | ≥ 16 | N/A |
| A. niger | 4 | ≥ 16 | N/A |
| Various Aspergillus spp. | 54 | 4 - 16 | 9.08 |
Data from a study on the in vitro activity of BMS-181184.[2]
Table 3: MIC of Pradimicin Derivative (BMS-181184) against Cryptococcus neoformans
| Cryptococcus neoformans | Number of Strains | MIC Range (µg/mL) |
| C. neoformans | Part of 167 yeast strains | ≤ 8 (for 97% of strains) |
Data from a broad-spectrum in vitro study.[6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Macrodilution
This protocol is adapted from the standards for antifungal susceptibility testing and can be used to determine the MIC of this compound against yeast and filamentous fungi.[2][9]
Materials:
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Fungal isolate of interest
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, disposable 13 x 100 mm test tubes with caps
-
Sterile saline or water
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional, for inoculum preparation)
-
Incubator (35°C)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Fungal Inoculum:
-
From a fresh culture (24-48 hours old), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be done visually or with a spectrophotometer.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test tubes.
-
-
Preparation of Serial Dilutions:
-
Create a series of twofold dilutions of the this compound stock solution in RPMI 1640 medium in the test tubes. The final volume in each tube should be 1 mL. The concentration range should be chosen based on expected MIC values (e.g., 0.125 to 64 µg/mL).
-
Include a drug-free tube as a positive growth control and an uninoculated tube as a negative control.
-
-
Inoculation: Add the diluted fungal inoculum to each tube (except the negative control).
-
Incubation: Incubate the tubes at 35°C for 24 to 48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Sorbitol Protection Assay to Assess Cell Wall Damage
This assay determines if the antifungal activity of this compound is due to cell wall disruption. If the cell wall is the target, the presence of an osmotic stabilizer like sorbitol will rescue the fungal cells, resulting in a higher MIC.[10][11]
Materials:
-
All materials from Protocol 1
-
Sorbitol (sterile, 1.6 M stock solution)
Procedure:
-
Perform the MIC determination as described in Protocol 1.
-
In parallel, set up an identical set of tubes, but in this set, supplement the RPMI 1640 medium with sorbitol to a final concentration of 0.8 M.
-
Inoculate and incubate both sets of tubes as described previously.
-
Determine the MIC of this compound in the absence and presence of sorbitol.
Interpretation of Results:
-
A significant increase (e.g., four-fold or greater) in the MIC in the presence of sorbitol suggests that this compound targets the fungal cell wall.
-
No change or a minor change in the MIC indicates that the primary target is not the cell wall.
Protocol 3: Visualization of this compound Binding to the Fungal Cell Wall
This protocol utilizes a fluorescently labeled this compound derivative to visualize its binding to the fungal cell surface.
Materials:
-
Fluorescently labeled this compound (e.g., PRM-Azide followed by click chemistry with a fluorescent alkyne)
-
Fungal cells
-
Phosphate-buffered saline (PBS)
-
Calcium chloride (CaCl₂)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow fungal cells to the desired phase and wash them with PBS.
-
Staining:
-
Resuspend the cells in PBS containing CaCl₂.
-
Add the fluorescently labeled this compound to the cell suspension and incubate.
-
Wash the cells with PBS to remove unbound probe.
-
-
Microscopy:
-
Mount the stained cells on a microscope slide.
-
Visualize the cells using a fluorescence microscope with the appropriate filter set for the fluorophore used.
-
Expected Results: Fluorescence should be observed on the surface of the fungal cells, indicating the binding of this compound to the cell wall.
Protocol 4: Quantification of Chitin Content using Calcofluor White Staining
This protocol can be used to assess if this compound treatment alters the chitin content of the fungal cell wall.
Materials:
-
Fungal cells (treated with this compound and untreated controls)
-
Calcofluor White stain (e.g., 0.1% solution)
-
10% Potassium Hydroxide (KOH)
-
Microscope slides and coverslips
-
Fluorescence microscope with a UV filter
Procedure:
-
Cell Treatment: Grow fungal cells in the presence and absence of a sub-inhibitory concentration of this compound.
-
Staining:
-
Microscopy:
-
Examine the slide under a fluorescence microscope using UV excitation.
-
Chitin in the cell walls will fluoresce bright blue-white.
-
-
Quantification (Optional):
-
Capture images of multiple fields for both treated and untreated cells.
-
Use image analysis software (e.g., ImageJ) to measure the fluorescence intensity of the cell walls.
-
Interpretation of Results: A significant change in fluorescence intensity between treated and untreated cells can indicate an alteration in chitin content or distribution in the cell wall.
Conclusion
This compound and its derivatives are powerful tools for mycological research. Their specific interaction with mannan provides a means to probe the structure and function of the fungal cell wall. The protocols outlined in this document provide a starting point for researchers to investigate the antifungal properties of this compound and its effects on fungal cell wall architecture. Further studies utilizing these methods will contribute to a better understanding of fungal biology and may lead to the development of novel antifungal therapies.
References
- 1. docs.ufpr.br [docs.ufpr.br]
- 2. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis-like cell death of Saccharomyces cerevisiae induced by a mannose-binding antifungal antibiotic, pradimicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. Myricetin Disturbs the Cell Wall Integrity and Increases the Membrane Permeability of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.org [static.igem.org]
- 13. microbenotes.com [microbenotes.com]
- 14. dalynn.com [dalynn.com]
Application Notes and Protocols for Testing Pradimicin B in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the potential synergistic, additive, indifferent, or antagonistic interactions between Pradimicin B and other classes of antifungal agents. The following protocols offer detailed methodologies for in vitro and in vivo testing to evaluate the efficacy of these combinations against pathogenic fungi.
Introduction to this compound and Combination Therapy
This compound belongs to the pradimicin class of antibiotics and exhibits a unique mechanism of action. It binds to D-mannoside residues on the fungal cell wall in a calcium-dependent manner, leading to the disruption of the cell membrane's integrity.[1][2] This novel mechanism makes this compound a compelling candidate for combination therapy, particularly with antifungal agents that target different cellular pathways. The rationale for combining antifungal drugs is to potentially achieve a synergistic effect, broaden the spectrum of activity, reduce the required dosages of individual agents (thereby minimizing toxicity), and overcome or prevent the development of drug resistance.
This document outlines protocols for testing this compound in combination with three major classes of antifungal drugs, each with a distinct mechanism of action:
-
Azoles (e.g., Fluconazole, Voriconazole): Inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][4][5][6][7]
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[8][9][10][11][12]
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[13][14][15][16][17]
Signaling Pathways and Drug Targets
The following diagram illustrates the distinct targets of this compound and its potential combination partners within a fungal cell.
Caption: Mechanisms of action of this compound and other antifungal classes.
In Vitro Synergy Testing
Checkerboard Microdilution Assay
This assay is a standard method to determine the in vitro interaction between two antimicrobial agents.
Caption: Workflow for the checkerboard microdilution assay.
-
Fungal Isolate Preparation:
-
Subculture the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Prepare a fungal inoculum suspension in sterile saline or RPMI 1640 medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration as per CLSI guidelines.
-
-
Drug Dilution:
-
Prepare stock solutions of this compound and the combination antifungal in an appropriate solvent (e.g., water, DMSO).
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound along the y-axis and the combination drug along the x-axis in RPMI 1640 medium. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted fungal inoculum to each well, resulting in a final volume of 100 µL.
-
Include wells with each drug alone, as well as a drug-free growth control.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Combination Drug = (MIC of combination drug in combination) / (MIC of combination drug alone)
-
FICI = FIC of this compound + FIC of Combination Drug
-
-
Interpret the results based on the FICI value.
-
Table 1: Interpretation of FICI Values
| FICI Value | Interaction |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Table 2: Example Checkerboard Assay Results for this compound and Fluconazole against C. albicans
| This compound (µg/mL) | Fluconazole (µg/mL) | FICI | Interaction |
| 2 (alone) | - | - | - |
| - | 1 (alone) | - | - |
| 0.5 | 0.25 | 0.5 | Synergy |
| ... | ... | ... | ... |
Time-Kill Curve Analysis
This dynamic assay provides information on the rate of fungal killing over time when exposed to antifungal agents, alone and in combination.
-
Inoculum Preparation: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
Assay Setup:
-
Prepare test tubes with RPMI 1640 medium containing:
-
No drug (growth control)
-
This compound at a predetermined concentration (e.g., MIC or sub-MIC)
-
Combination drug at a predetermined concentration
-
The combination of this compound and the other antifungal at the same concentrations
-
-
Inoculate the tubes with the fungal suspension.
-
-
Sampling and Plating:
-
Incubate the tubes at 35°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline and plate onto Sabouraud Dextrose Agar plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Indifference is a < 2-log₁₀ change in CFU/mL.
-
Table 3: Example Time-Kill Curve Data for this compound and Caspofungin against A. fumigatus
| Time (hours) | Log₁₀ CFU/mL (Control) | Log₁₀ CFU/mL (this compound) | Log₁₀ CFU/mL (Caspofungin) | Log₁₀ CFU/mL (Combination) |
| 0 | 5.0 | 5.0 | 5.0 | 5.0 |
| 4 | 5.5 | 4.8 | 4.9 | 4.2 |
| 8 | 6.2 | 4.5 | 4.6 | 3.5 |
| 12 | 7.0 | 4.3 | 4.4 | 2.8 |
| 24 | 7.8 | 4.2 | 4.3 | <2.0 |
| 48 | 8.1 | 4.1 | 4.2 | <2.0 |
In Vivo Efficacy Testing
Animal models are crucial for evaluating the in vivo efficacy of antifungal combinations. Murine models of disseminated candidiasis and invasive aspergillosis are commonly used.
Murine Model of Disseminated Candidiasis
Caption: Workflow for the murine model of disseminated candidiasis.
-
Animal Model:
-
Infection:
-
Prepare an inoculum of C. albicans from an overnight culture, washed and resuspended in sterile saline to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Infect mice via tail vein injection with 0.1 mL of the inoculum (1 x 10⁵ CFU/mouse).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., n=10-15 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Combination drug
-
Group 4: this compound + combination drug
-
-
Initiate treatment at a specified time post-infection (e.g., 2 or 24 hours).
-
Administer drugs via an appropriate route (e.g., intravenous, intraperitoneal) for a defined period (e.g., 7 days).
-
-
Endpoint Evaluation:
-
Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Study: At a predetermined time point (e.g., day 4 post-infection), euthanize a subset of mice from each group. Aseptically remove the kidneys, homogenize them, and perform serial dilutions for CFU plating to determine the fungal burden (CFU/gram of tissue).
-
Table 4: Example Survival Data in a Murine Model of Disseminated Candidiasis
| Treatment Group | Median Survival Time (days) | Percent Survival at Day 21 |
| Vehicle | 5 | 0 |
| This compound (X mg/kg) | 10 | 20 |
| Amphotericin B (Y mg/kg) | 12 | 30 |
| This compound + Amphotericin B | >21 | 80 |
Table 5: Example Fungal Burden Data in Kidneys
| Treatment Group | Mean Log₁₀ CFU/g Kidney ± SD |
| Vehicle | 6.8 ± 0.5 |
| This compound (X mg/kg) | 5.2 ± 0.7 |
| Amphotericin B (Y mg/kg) | 4.9 ± 0.6 |
| This compound + Amphotericin B | 3.1 ± 0.4 |
Murine Model of Invasive Aspergillosis
-
Animal Model:
-
Infection:
-
Treatment:
-
Randomize and treat mice as described in the candidiasis model. Treatment may begin prophylactically or therapeutically.
-
-
Endpoint Evaluation:
-
Survival Study: Monitor survival as described previously.
-
Fungal Burden Study: At a predetermined endpoint, euthanize mice and harvest the lungs. Determine the fungal burden by CFU counting or by quantitative PCR (qPCR) targeting fungal DNA.
-
Table 6: Example Survival Data in a Murine Model of Invasive Aspergillosis
| Treatment Group | Median Survival Time (days) | Percent Survival at Day 14 |
| Vehicle | 4 | 0 |
| This compound (X mg/kg) | 7 | 10 |
| Voriconazole (Y mg/kg) | 9 | 40 |
| This compound + Voriconazole | 13 | 90 |
Table 7: Example Fungal Burden Data in Lungs
| Treatment Group | Mean Log₁₀ Fungal DNA (copies/g Lung) ± SD |
| Vehicle | 7.2 ± 0.6 |
| This compound (X mg/kg) | 5.9 ± 0.8 |
| Voriconazole (Y mg/kg) | 5.1 ± 0.5 |
| This compound + Voriconazole | 3.5 ± 0.7 |
Conclusion
The protocols outlined in these application notes provide a comprehensive approach to evaluating the potential of this compound in combination with other antifungal agents. The unique mechanism of action of this compound suggests that such combinations could offer significant advantages in the treatment of invasive fungal infections. Rigorous in vitro and in vivo testing is essential to identify synergistic combinations and to guide further preclinical and clinical development.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]
- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. lecturio.com [lecturio.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Echinocandin - Wikipedia [en.wikipedia.org]
- 11. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Polyene antifungals | Research Starters | EBSCO Research [ebsco.com]
- 14. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications [mdpi.com]
- 16. All about polyenes [unacademy.com]
- 17. lecturio.com [lecturio.com]
- 18. niaid.nih.gov [niaid.nih.gov]
- 19. niaid.nih.gov [niaid.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Mouse Model of Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. niaid.nih.gov [niaid.nih.gov]
- 23. Novel Inhalational Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Standardization of an Experimental Murine Model of Invasive Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Murine Model of Invasive Aspergillosis | Springer Nature Experiments [experiments.springernature.com]
- 26. journals.asm.org [journals.asm.org]
- 27. Frontiers | Rodent Models of Invasive Aspergillosis due to Aspergillus fumigatus: Still a Long Path toward Standardization [frontiersin.org]
Troubleshooting & Optimization
Improving Pradimicin B solubility for in vitro assays
Welcome to the technical support center for Pradimicin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro assays with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a member of the pradimicin family of antibiotics, which exhibit potent antifungal activity.[1][2] Its mechanism of action involves a calcium-dependent binding to D-mannose sugars on the surface of fungal cell walls.[3] This interaction disrupts the fungal cell membrane, leading to cell death.
Q2: Why is this compound difficult to dissolve?
Pradimicins, including this compound, are known to have poor water solubility and a high tendency to form insoluble aggregates, especially in the presence of calcium ions (Ca²⁺), which are essential for their antifungal activity.[4] This has been a significant challenge in their research and development.
Q3: What is the recommended solvent for this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for pradimicins. While specific solubility data for this compound is not widely published, the closely related Pradimicin A has a reported solubility of 10 mM in DMSO. It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q4: How can I prevent my this compound solution from precipitating in the cell culture medium?
Precipitation often occurs when a concentrated DMSO stock solution is diluted into an aqueous cell culture medium. To minimize this:
-
Ensure the final concentration of DMSO in your assay is low, typically below 1%, to avoid solvent toxicity and reduce the chances of precipitation.
-
Add the this compound stock solution to the culture medium dropwise while vortexing or stirring to ensure rapid and uniform mixing.
-
Perform serial dilutions of your stock solution in the culture medium to reach the desired final concentration.
Q5: Is the antifungal activity of this compound affected by common in vitro assay conditions?
The activity of a water-soluble pradimicin derivative, BMS-181184, was found to be minimally affected by variations in pH, inoculum size, temperature, the presence of serum, or the type of test media used.[5] This suggests that the core activity of the pradimicin scaffold is robust under various standard in vitro assay conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the desired solvent. | The solvent may not be appropriate, or the concentration is too high. | Use 100% DMSO to prepare a stock solution. Gentle warming and vortexing may aid dissolution. If solubility is still an issue, consider using a fresh vial of DMSO, as it can absorb water over time, which would reduce its solvating power for hydrophobic compounds. |
| A precipitate forms immediately upon adding the this compound stock solution to the aqueous assay medium. | "Salting out" effect due to poor mixing or high final concentration of the compound. The final DMSO concentration might be too low to maintain solubility. | Add the DMSO stock solution slowly to the aqueous medium while vigorously stirring. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells (ideally ≤ 1%). Consider a pre-dilution step in a solvent more miscible with water, like ethanol, before the final dilution in the aqueous medium. |
| A precipitate forms over time in the incubator. | The compound may be unstable in the aqueous medium at 37°C, or the medium components are interacting with this compound. | Prepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in the aqueous medium before the assay. Evaluate the stability of this compound in your specific culture medium over the time course of your experiment. |
| Inconsistent results between experiments. | Variability in stock solution preparation or precipitation issues. | Ensure the stock solution is fully dissolved before each use. Visually inspect for any precipitation before making dilutions. Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound (MW: ~838.8 g/mol ; verify the exact molecular weight from your supplier)
-
Dimethyl sulfoxide (DMSO), anhydrous, sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need approximately 0.839 mg of this compound.
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution (Based on CLSI M27-A3 Guidelines)
This protocol provides a general framework for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
RPMI 1640 medium buffered with MOPS
-
96-well sterile microtiter plates
-
Yeast inoculum, standardized to the appropriate concentration
-
Sterile DMSO (for control wells)
-
Sterile water or saline
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Ensure that the final concentration of DMSO in all wells (including the drug-free control) is consistent and non-toxic to the yeast (e.g., ≤ 1%).
-
Add 100 µL of the standardized yeast inoculum to each well.
-
Include a positive control (yeast inoculum in medium with DMSO, but no this compound) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of visible yeast growth compared to the positive control.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
Caption: Simplified signaling pathway of this compound's antifungal action.
References
- 1. Pradimicins A, B and C: new antifungal antibiotics. I. Taxonomy, production, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and carbohydrate specificity of pradimicin S - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Pradimicin B stability issues in culture media
Welcome to the technical support center for Pradimicin B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability issues of this compound in culture media. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with this compound stability in your experiments.
Q1: I am observing lower than expected antifungal activity of this compound in my long-term culture. What could be the cause?
A1: Reduced activity over time can be a strong indicator of this compound degradation in your culture medium. The stability of antibiotics in solution can be influenced by several factors. Consider the following:
-
pH of the medium: Pradimicins belong to the anthracycline class of antibiotics, and their stability can be pH-dependent. Significant shifts in the pH of your culture medium during cell growth could accelerate degradation.
-
Temperature: Although experiments are typically conducted at a constant temperature (e.g., 37°C), prolonged exposure to this temperature can lead to gradual degradation.
-
Light Exposure: Some antibiotics are sensitive to light. If your experimental setup involves exposure to ambient light for extended periods, this could contribute to degradation.
-
Medium Components: Certain components in the culture medium could potentially react with and degrade this compound.
-
Enzymatic Degradation: If you are working with a cell line or microorganism that produces extracellular enzymes, these enzymes could potentially degrade the antibiotic.
To troubleshoot this issue, we recommend performing a stability study of this compound in your specific culture medium under your experimental conditions. You can find a detailed protocol for this in the "Experimental Protocols" section below.
dot
Caption: Troubleshooting flowchart for reduced this compound activity.
Q2: How can I determine if the pH of my culture medium is affecting this compound stability?
A2: You can design a simple experiment to test the effect of pH. Prepare your culture medium at a range of pH values around the normal physiological pH (e.g., 6.8, 7.2, 7.6). Add this compound to each and incubate under your standard experimental conditions (temperature, light). At various time points (e.g., 0, 24, 48, 72 hours), take samples and measure the concentration of active this compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or a bioassay. A significant decrease in concentration at a particular pH would indicate pH-dependent degradation. The stability of other anthracyclines has been shown to be dependent on the pH of the solution[1].
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for preparing and storing this compound stock solutions?
A1: While specific solubility and storage data for this compound is limited, general practices for similar antibiotics can be followed. It is recommended to dissolve this compound in a suitable solvent such as DMSO or a buffered aqueous solution at a high concentration to create a stock solution. For other antibiotics, stock solutions are often prepared at 100-300 times the final concentration required in the medium. It is advisable to filter-sterilize the stock solution using a 0.22 µm filter. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light.
Q2: How stable is this compound in culture media compared to other antibiotics?
A2: There is limited direct comparative data for this compound. However, studies on other antibiotics have shown variable stability in culture media. For example, in one study, florfenicol was found to be highly stable in Tryptone Soy Broth (TSB) at 37°C over 12 days, while amoxicillin and oxytetracycline showed significant degradation[2][3]. The stability of a pradimicin derivative, BMS-181184, was reported to be minimally affected by changes in pH, temperature, and different test media, suggesting good stability under the tested conditions[4]. However, the duration of these tests was not specified. Therefore, it is crucial to determine the stability of this compound in your specific experimental setup.
Q3: Can I pre-mix this compound in my culture medium and store it?
A3: It is generally not recommended to store culture medium containing antibiotics for extended periods, as the stability of the antibiotic can be compromised. It is best practice to add the antibiotic to the medium shortly before use from a frozen stock solution.
Q4: What could be a potential degradation pathway for this compound?
A4: While a specific degradation pathway for this compound has not been extensively published, based on the structure of related anthracycline antibiotics, potential degradation could involve hydrolysis of the glycosidic bonds linking the sugar moieties to the aglycone core, or oxidative degradation of the quinone structure, particularly under exposure to light or in the presence of reactive oxygen species.
dot
Caption: Hypothetical degradation pathway of this compound.
Data on Antibiotic Stability
The following tables summarize stability data for various antibiotics in different media. This information can provide a general understanding of how experimental conditions can affect antibiotic stability.
Table 1: Stability of Various Antibiotics in Tryptone Soy Broth (TSB) at 37°C over 12 Days
| Antibiotic | Remaining Concentration after 12 days (%) |
| Florfenicol | ~100% |
| Potentiated Sulfonamide | >85% |
| Enrofloxacin | ~88.7% |
| Neomycin | Significant degradation |
| Amoxicillin | Significant degradation |
| Oxytetracycline | Significant degradation |
| Colistin | Significant degradation |
| Cefotaxime | ~3.6% |
| Data adapted from a study by Kerek et al., 2024.[2][3] |
Table 2: Stability of Anthracycline Antibiotics in Different Infusion Fluids at Ambient Temperature
| Anthracycline | Infusion Fluid | Stability (Time to reach 90% of original concentration) |
| Daunorubicin | 5% Dextrose, 0.9% NaCl, Lactated Ringer's | > 48 hours |
| Doxorubicin | 5% Dextrose, 0.9% NaCl | > 48 hours |
| Data adapted from a study by Poochikian et al., 1981.[1] |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Media
This protocol provides a framework for determining the stability of this compound in your specific culture medium.
Objective: To quantify the concentration of active this compound over time in a specific culture medium under experimental conditions.
Materials:
-
This compound
-
Your specific cell culture medium
-
Sterile, conical tubes or multi-well plates
-
Incubator set to your experimental temperature (e.g., 37°C)
-
Method for quantifying this compound (e.g., HPLC-UV, LC-MS/MS, or a validated bioassay)
-
Sterile syringes and 0.22 µm filters
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a known concentration. Filter-sterilize the stock solution.
-
Prepare test samples: In sterile tubes or wells, add your culture medium. Spike the medium with the this compound stock solution to achieve the final working concentration you use in your experiments. Prepare enough replicate samples for each time point.
-
Incubation: Place the samples in an incubator under your standard experimental conditions (temperature, CO2, humidity, and light conditions).
-
Time points: Collect samples at predetermined time points (e.g., 0, 6, 12, 24, 48, 72 hours). The initial time point (T=0) serves as the baseline concentration.
-
Sample storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method.
-
Data analysis: Plot the concentration of this compound as a function of time. Calculate the degradation rate and half-life of this compound in your medium.
dot
Caption: Workflow for assessing this compound stability.
References
Strategies for enhancing the yield of Pradimicin B fermentation
This guide provides troubleshooting assistance and frequently asked questions for researchers and scientists working on enhancing the fermentation yield of Pradimicin B, an antifungal antibiotic produced by Actinomadura hibisca P157-2.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for a this compound production medium?
A control production medium for Actinomadura hibisca P157-2 generally consists of a combination of carbon and nitrogen sources, along with essential minerals. A commonly used medium composition is: 3% glucose, 3% soybean meal, 0.5% pharma medium, 0.1% yeast extract, and 0.3% CaCO₃ in distilled water.[1] Fermentation is typically carried out at 28°C for 9 days with shaking at 250 rpm.[1]
Q2: What is a baseline yield for this compound under non-optimized conditions?
Under non-optimized laboratory conditions, a baseline production of this compound can be around 8.5 mg/L.[1] This value serves as a benchmark against which optimization strategies can be measured.
Q3: What are the main strategic approaches to enhance this compound yield?
There are three primary strategies for enhancing production:
-
Media Optimization: Systematically refining the carbon, nitrogen, and mineral sources in the culture medium.
-
Metabolic Engineering: Genetically modifying the producing strain, Actinomadura hibisca, to increase the pool of biosynthetic precursors or upregulate key enzymatic pathways.[2]
-
Precursor Feeding: Supplementing the fermentation broth with direct precursors to the this compound molecule to bypass potential metabolic bottlenecks.[2]
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation.
Problem: Low or No this compound Yield
If you are experiencing significantly lower-than-expected yields, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low this compound yield.
Problem: Foaming in the Bioreactor
-
Cause: Excessive foaming is often due to high protein content (e.g., from soybean meal) combined with high agitation and gas production (CO₂) by the culture.[3]
-
Solution:
-
Add a sterile antifoaming agent (e.g., silicone-based) as needed.
-
If possible, reduce the agitation speed slightly, ensuring it doesn't compromise aeration and cell suspension.
-
Ensure the bioreactor is not overfilled (typically <75% of working volume).
-
Problem: Inconsistent Batch-to-Batch Yield
-
Cause: This can stem from variability in raw materials (e.g., lots of soybean meal), inoculum preparation, or slight deviations in sterilization or fermentation parameters.
-
Solution:
-
Standardize inoculum preparation: use a consistent seed age, volume, and cell density.
-
Test new batches of complex media components (like soybean meal or yeast extract) before use in large-scale fermentations.
-
Keep detailed logs of all parameters for each batch to identify potential correlations with yield variations.
-
Optimization Strategies & Experimental Protocols
Media Optimization: Carbon and Nitrogen Sources
Optimizing the primary nutrients is a critical first step to enhance yield. Studies have shown that replacing or supplementing default media components can have a significant impact.
Q: Which carbon sources are most effective for this compound production?
Glycerol has been identified as a highly effective carbon source, superior to glucose.[1]
Table 1: Effect of Different Carbon Sources on Pradimicin Production [1]
| Medium Description (3% Carbon Source) | Pradimicin Titer (mg/L) | Relative Production (%) |
| Control (Glucose) | 8.5 | 100 |
| Glycerol | 21.0 | 247 |
| Soluble Starch | 7.5 | 88 |
| Lactose | 5.5 | 65 |
| Fructose | 4.5 | 53 |
Q: Which nitrogen sources can improve the yield?
Replacing the standard soybean meal with other nitrogen sources like corn steep liquor or peptone can increase production.
Table 2: Effect of Different Nitrogen Sources on Pradimicin Production [4]
| Medium Description (3% Nitrogen Source) | Pradimicin Titer (mg/L) | Relative Production (%) |
| Control (Soybean Meal) | 8.5 | 100 |
| Corn Steep Liquor | 13.5 | 159 |
| Peptone | 12.5 | 147 |
| Malt Extract | 10.5 | 124 |
| Casein | 9.5 | 112 |
Experimental Protocol: Media Optimization Study
-
Prepare Seed Medium: Inoculate Actinomadura hibisca P157-2 into a suitable seed medium and incubate at 28°C on a rotary shaker (200-250 rpm) for 3-5 days.[5]
-
Prepare Production Media: Prepare a series of 500 mL flasks, each containing 100 mL of the production medium. The base medium consists of 0.5% pharma medium, 0.1% yeast extract, and 0.3% CaCO₃.
-
Vary Carbon/Nitrogen Source:
-
For carbon source testing, omit glucose and soybean meal. Add 3% soybean meal to all flasks and add a different carbon source (e.g., glycerol, soluble starch) at 3% (w/v) to each series of flasks.[1]
-
For nitrogen source testing, omit glucose and soybean meal. Add 3% glucose to all flasks and add a different nitrogen source (e.g., corn steep liquor, peptone) at 3% (w/v) to each series.
-
-
Inoculation: Inoculate each production flask with 5% (v/v) of the seed culture.[1]
-
Incubation: Incubate the flasks at 28°C for 9-11 days on a rotary shaker at 250 rpm.[1][5]
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours after day 3).
-
Centrifuge the broth to separate the supernatant and mycelium.
-
Extract this compound from the supernatant or mycelium using an appropriate solvent (e.g., adjust pH and extract with an organic solvent).
-
Quantify the this compound concentration using HPLC analysis, monitoring at a wavelength of 460 nm.[5]
-
Metabolic Engineering and Precursor Feeding
For further enhancement, advanced strategies targeting the biosynthetic pathway of this compound are effective. The pathway relies on the precursor acetyl-CoA.[2] Therefore, increasing the intracellular pool of acetyl-CoA can significantly boost yield.
Caption: Strategies to boost the Acetyl-CoA precursor pool.
Q: How can metabolic engineering increase this compound yield?
Overexpression of key genes can reroute metabolic flux towards this compound biosynthesis.[2]
-
ACCase (Acetyl-CoA Carboxylase): Overexpressing the ACCase gene from Streptomyces coelicolor increases the supply of malonyl-CoA, a direct building block for the polyketide backbone of Pradimicin.[2]
-
Regulatory Genes (metK1-sp, afsR-sp): Overexpressing regulatory genes from Streptomyces peuticus can upregulate the entire biosynthetic gene cluster, leading to enhanced production.[2]
A recombinant A. hibisca strain overexpressing ACCase, metK1-sp, and afsR-sp (strain ASA) showed a 4.5-fold increase in Pradimicin production compared to the wild-type.[2]
Q: What is precursor feeding and how is it applied?
Precursor feeding involves adding compounds to the medium that can be easily converted into key biosynthetic intermediates. For Pradimicin, which has a polyketide structure derived from acetyl-CoA, feeding acetate or fatty acids is effective.
Table 3: Effect of Precursor Feeding on Wild-Type and Engineered Strains [2]
| Strain | Precursor Fed | Fold Increase in Production |
| Wild-Type A. hibisca | Methyl Oleate | 2.2 |
| Wild-Type A. hibisca | Acetate | 1.12 |
| Engineered Strain (ASA) | Methyl Oleate | 5.98 |
| Engineered Strain (ASA) | Acetate | 5.38 |
Experimental Protocol: Precursor Feeding Study
-
Prepare Cultures: Prepare seed and production cultures of the desired A. hibisca strain (wild-type or engineered) as described in the media optimization protocol. Use an optimized production medium (e.g., with glycerol as the carbon source) for best results.
-
Prepare Precursor Stocks:
-
Prepare a sterile stock solution of sodium acetate.
-
Prepare a sterile stock of methyl oleate (can be emulsified with a sterile, non-ionic surfactant like Tween 80 for better dispersion).
-
-
Feeding Strategy:
-
A two-stage feeding strategy is often effective.[6] Grow the culture for an initial period (e.g., 48-72 hours) to allow for biomass accumulation.
-
After the initial growth phase, add the precursor to the culture flasks under sterile conditions. Final concentrations to test could range from 0.1% to 1.0% (w/v).
-
-
Incubation and Analysis: Continue incubation for the remainder of the fermentation period (total of 9-11 days).
-
Harvest and Quantify: Harvest and analyze the this compound titer using HPLC as previously described. Compare the yields from fed cultures to an unfed control culture.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of pradimicin production in Actinomadura hibisca P157-2 by metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation [mdpi.com]
Technical Support Center: Pradimicin B Extraction and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Pradimicin B extraction and purification protocols.
Troubleshooting Guides
This section addresses common issues encountered during the extraction and purification of this compound.
1. Low Yield of this compound
| Potential Cause | Recommended Solution |
| Suboptimal Fermentation Conditions | Review and optimize the fermentation medium and culture conditions for Actinomadura hibisca. Key parameters to consider include carbon and nitrogen sources, aeration, pH, and temperature. For instance, supplementation with specific D-amino acids may influence the production of pradimicin analogs. |
| Inefficient Cell Lysis | Ensure complete lysis of Actinomadura hibisca cells to release intracellular this compound. Mechanical methods such as sonication or homogenization, or chemical methods using appropriate lytic enzymes, can be employed. |
| Incomplete Extraction from Culture Broth | The choice of extraction solvent is critical. This compound is typically extracted from the culture filtrate using a water-immiscible organic solvent. Ensure vigorous mixing and sufficient contact time between the culture filtrate and the extraction solvent to maximize partitioning of this compound into the organic phase. Consider performing multiple extractions. |
| Degradation of this compound | This compound may be sensitive to pH and temperature extremes. Maintain a neutral to slightly acidic pH during extraction and purification, and avoid prolonged exposure to high temperatures. Store extracts and purified fractions at low temperatures (4°C or -20°C) and protect from light. |
| Loss During Purification Steps | Significant loss of product can occur during chromatographic purification. Optimize column loading, gradient elution, and fraction collection. Ensure the chosen resin has a high binding capacity for this compound and that the elution conditions are effective. |
2. Poor Purity of this compound
| Potential Cause | Recommended Solution |
| Co-extraction of Impurities | The initial crude extract will contain various impurities. A preliminary purification step, such as solid-phase extraction (SPE) or precipitation, can remove a significant portion of these before column chromatography. |
| Inadequate Chromatographic Resolution | Optimize the chromatographic method. This may involve trying different stationary phases (e.g., C18, phenyl), mobile phase compositions, gradient profiles, and flow rates. The use of a high-resolution column and a well-optimized gradient is crucial for separating this compound from closely related analogs and other impurities. |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation. Determine the optimal loading capacity of your column for the this compound extract. |
| Presence of Co-eluting Impurities | If impurities co-elute with this compound, further purification steps may be necessary. This could involve a different chromatographic technique (e.g., ion exchange or size exclusion chromatography) or recrystallization of the partially purified product. |
| Degradation During Processing | As mentioned previously, degradation can lead to the formation of new impurities. Ensure all steps are performed under conditions that minimize degradation. |
Frequently Asked Questions (FAQs)
Extraction
-
Q1: What is the recommended starting material for this compound extraction? A1: The primary source of this compound is the fermentation broth of Actinomadura hibisca. The extraction is typically performed on the culture filtrate after removal of the mycelia.
-
Q2: Which solvents are most effective for extracting this compound? A2: While specific comparative data is limited, water-immiscible organic solvents are generally used. The choice of solvent will depend on the polarity of this compound. A common approach involves adjusting the pH of the culture filtrate and extracting with a solvent like ethyl acetate or butanol.
Purification
-
Q3: What type of chromatography is most suitable for this compound purification? A3: Reversed-phase chromatography is a widely used and effective technique for purifying this compound. Columns with a C18 stationary phase are commonly employed. Adsorption chromatography using resins like Diaion HP-20 is also a useful initial step for capturing the compound from the crude extract.
-
Q4: How can I monitor the purification process? A4: The purification process can be monitored using High-Performance Liquid Chromatography (HPLC) with a UV detector. Pradimicins have a characteristic chromophore and can be detected at specific wavelengths. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions.
-
Q5: What are the key parameters to optimize in an HPLC purification method for this compound? A5: Key parameters to optimize include the mobile phase composition (e.g., acetonitrile or methanol in water with a modifier like formic acid or trifluoroacetic acid), the gradient elution profile, the flow rate, and the column temperature.
Stability and Storage
-
Q6: How stable is this compound? A6: this compound is susceptible to degradation at extreme pH values and high temperatures. It is advisable to work at or near neutral pH and to keep samples cool throughout the extraction and purification process.
-
Q7: What are the recommended storage conditions for purified this compound? A7: Purified this compound should be stored as a solid or in a suitable solvent at low temperatures (-20°C or below) and protected from light to minimize degradation.
Data Presentation
Table 1: Fermentation Parameters for Pradimicin Production by Actinomadura hibisca
| Parameter | Recommended Condition |
| Carbon Source | Glucose, Starch |
| Nitrogen Source | Soybean meal, Yeast extract |
| Temperature | 28-32°C |
| pH | 6.5-7.5 |
| Aeration | Agitation at 200-250 rpm |
| Incubation Time | 7-10 days |
Table 2: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm and 480 nm |
| Column Temperature | 30°C |
Experimental Protocols
1. General Extraction Protocol for this compound
-
Fermentation: Culture Actinomadura hibisca in a suitable production medium for 7-10 days.
-
Harvesting: Separate the mycelia from the culture broth by centrifugation or filtration.
-
Extraction:
-
Adjust the pH of the culture filtrate to a neutral or slightly acidic value (e.g., pH 6.0).
-
Extract the filtrate with an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts.
-
-
Concentration: Evaporate the organic solvent under reduced pressure to obtain the crude extract.
2. General Purification Protocol for this compound
-
Adsorption Chromatography (Initial Cleanup):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto a column packed with a non-polar adsorbent resin (e.g., Diaion HP-20).
-
Wash the column with water to remove polar impurities.
-
Elute this compound with a stepwise or linear gradient of methanol or acetone in water.
-
Collect fractions and analyze by TLC or HPLC.
-
-
Reversed-Phase HPLC (Final Purification):
-
Pool the fractions containing this compound from the previous step and concentrate.
-
Dissolve the partially purified material in the HPLC mobile phase.
-
Inject the sample onto a preparative or semi-preparative C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (with an acid modifier like formic acid).
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a solid.
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Logical workflow for troubleshooting this compound production.
Technical Support Center: Overcoming Resistance to Pradimicin B in Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Pradimicin B and fungal resistance.
Troubleshooting Guides
Problem 1: Higher than Expected Minimum Inhibitory Concentration (MIC) for Saccharomyces cerevisiae
Question: My Saccharomyces cerevisiae strain shows an unexpectedly high MIC value for this compound. What could be the underlying mechanism of resistance?
Answer:
Resistance to this compound in S. cerevisiae has been linked to mutations in the high-osmolarity glycerol (HOG) signaling pathway, specifically involving the osmosensor protein Sln1. This compound exerts its antifungal activity through interaction with this pathway, but not its downstream elements like Ssk1, Pbs2, and Hog1.[1]
Potential Cause:
-
Mutations in the N-glycosylation sites of Sln1: The primary mechanism of resistance identified is the mutation of the putative N-glycosylation sites in the extracellular domain of the Sln1 protein.[1] this compound, a mannose-binding antibiotic, likely interacts with these mannosylated sites.[2] Alteration of these sites can prevent proper binding of this compound, leading to resistance.
Troubleshooting Workflow:
Caption: Workflow for investigating Sln1-mediated this compound resistance.
Problem 2: Intrinsic or High-Level Resistance in Fungal Strains Other Than S. cerevisiae
Question: I am observing high MIC values for this compound against clinical isolates of Candida or Aspergillus. What are the possible reasons?
Answer:
While the Sln1-mediated resistance mechanism is specific to S. cerevisiae, other mechanisms can contribute to intrinsic or acquired resistance to this compound in other fungal species. These are primarily related to the drug's mode of action, which involves binding to D-mannosides on the fungal cell wall in a calcium-dependent manner.[3]
Potential Causes:
-
Alterations in Cell Wall Mannan Composition: The structure and abundance of mannan on the fungal cell surface are critical for this compound binding.[4] Changes in mannosylation pathways can alter the drug's target.
-
Reduced Mannan Content: A lower overall mannan content in the cell wall can reduce the number of available binding sites for this compound.
-
Masking of Mannan: Changes in the architecture of the cell wall could lead to the masking of mannan residues by other components, such as β-glucans, preventing drug interaction.[5][6]
-
-
Disrupted Calcium Signaling: this compound's activity is dependent on the presence of calcium to form a ternary complex with D-mannoside.[3][7] Fungal strains with altered calcium homeostasis or signaling pathways might exhibit reduced susceptibility.[8]
Troubleshooting and Investigative Strategies:
-
Quantify Cell Wall Mannan: Perform biochemical analysis to determine the mannan content of your resistant strain compared to a susceptible control.
-
Analyze Cell Wall Architecture: Use techniques like transmission electron microscopy (TEM) to visualize the cell wall structure and look for any noticeable differences.
-
Whole Genome Sequencing (WGS): WGS of the resistant strain can help identify mutations in genes involved in mannosylation, cell wall biosynthesis, and calcium signaling pathways.[9][10]
-
Calcium Dependence Assay: Test the activity of this compound in media with varying concentrations of calcium to determine if the resistance is related to calcium utilization.
Caption: Approach to characterizing this compound resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the general spectrum of activity for this compound and its derivatives?
A1: Pradimicins, including the derivative BMS-181184, exhibit broad-spectrum in vitro antifungal activity against a range of clinically important fungi. This includes species of Candida, Cryptococcus neoformans, and Aspergillus.[3] However, some fungi, such as Fusarium spp., are comparatively resistant to high concentrations of pradimicins.[3]
Q2: Are there any known synergistic or antagonistic interactions of this compound with other antifungal agents?
A2: Currently, there is limited published data on the combination therapy of this compound with other antifungals. One study investigating a pradimicin analogue (BMS 181184) in combination with amphotericin B for the treatment of disseminated Candida tropicalis infection in mice found that the combination was no more effective than either drug used individually.[11] Further research is needed to explore potential synergistic combinations with other classes of antifungals.
Q3: How does Pradimicin A's activity compare against azole- and 5-fluorocytosine-resistant Candida albicans strains?
A3: Pradimicin A has been shown to be effective against Candida albicans strains that are resistant to 5-fluorocytosine and azoles, indicating that its mechanism of action is distinct and not affected by the common resistance mechanisms to these drugs.[12][13]
Data Presentation
Table 1: In Vitro Activity of Pradimicin Derivative (BMS-181184) Against Various Fungal Species
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC for 90% (MIC⁹⁰) (µg/mL) | Reference(s) |
| Candida spp. | 167 | ≤0.13 - >128 | 8 | [14] |
| Cryptococcus neoformans | 32 | 2 - 8 | 8 | [14] |
| Aspergillus fumigatus | 26 | 2 - 16 | 8 | [14] |
| Aspergillus flavus | - | >16 | - | [14] |
| Aspergillus niger | - | >16 | - | [14] |
| Fusarium spp. | - | ≥16 | - | [14] |
Note: Data is for the Pradimicin derivative BMS-181184. MIC values can vary based on the specific Pradimicin analogue and the testing methodology used.
Experimental Protocols
Protocol 1: Broth Macrodilution for this compound Susceptibility Testing (Adapted from CLSI M27-A)
This protocol is a general guideline and may require optimization for specific fungal strains and this compound derivatives.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO, depending on the specific derivative's solubility).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Preparation of Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a pure and fresh culture.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
3. Broth Macrodilution Assay:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in sterile test tubes.
-
Add the prepared fungal inoculum to each tube containing the this compound dilution and to a drug-free growth control tube.
-
Incubate the tubes at 35°C for 24-48 hours (for yeasts) or until sufficient growth is observed in the growth control (for molds).
4. Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or 100% reduction in turbidity) compared to the drug-free control. Visual inspection or spectrophotometric reading can be used.
Mandatory Visualizations
Signaling Pathway of this compound Action and Resistance in S. cerevisiae
Caption: this compound action via Sln1 and a key resistance mechanism.
Experimental Workflow for Characterizing this compound Resistance
Caption: A comprehensive workflow for investigating this compound resistance.
References
- 1. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution of N-Linked Mannosylation Pathway to Candida parapsilosis and Candida tropicalis Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Frontiers | Disruption of Protein Mannosylation Affects Candida guilliermondii Cell Wall, Immune Sensing, and Virulence [frontiersin.org]
- 8. Disruption of Protein Mannosylation Affects Candida guilliermondii Cell Wall, Immune Sensing, and Virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The challenges of the genome-based identification of antifungal resistance in the clinical routine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 14. Disruption of Protein Mannosylation Affects Candida guilliermondii Cell Wall, Immune Sensing, and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pradimicin B in Animal Models of Aspergillosis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pradimicin B in animal models of aspergillosis.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Higher than expected toxicity or adverse effects in animal models.
-
Question: We are observing unexpected toxicity (e.g., weight loss, lethargy, organ damage) in our animal models treated with this compound. What could be the cause and how can we mitigate this?
-
Answer: While studies with the this compound derivative, BMS 181184, have shown it to be generally well-tolerated in rabbits, individual animal responses can vary.[1][2] Consider the following troubleshooting steps:
-
Vehicle and Formulation: Ensure the vehicle used to dissolve this compound is non-toxic and administered at an appropriate volume and rate. The formulation of the drug can significantly impact its tolerability.
-
Dose Adjustment: While effective doses have been reported at 50 and 150 mg/kg, these were in specific models.[1][2][3] Consider performing a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal strain and model. In some preclinical toxicity studies with a pradimicin derivative, adverse effects were only noted at doses significantly higher than the efficacious doses.[4]
-
Animal Health Status: Pre-existing subclinical infections or stress in the animals can exacerbate drug toxicity. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Route of Administration: The route of administration can influence drug toxicity. Intravenous administration should be performed slowly to avoid acute adverse reactions.
-
Monitor Renal Function: Pharmacokinetic studies of a pradimicin derivative have shown dose-dependent accumulation in the kidneys.[4] Monitor renal function parameters (e.g., BUN, creatinine) to detect early signs of nephrotoxicity.
-
Issue 2: Lack of efficacy or inconsistent antifungal activity.
-
Question: We are not observing the expected reduction in fungal burden or improvement in survival with this compound treatment. What are the potential reasons?
-
Answer: Several factors can contribute to a lack of efficacy. Consider the following:
-
Drug Susceptibility of Aspergillus Strain: While this compound has broad-spectrum activity, some Aspergillus species, like Aspergillus flavus and Aspergillus niger, may be less susceptible.[3] Confirm the in vitro susceptibility of the Aspergillus strain you are using.
-
Immunosuppression Protocol: The degree of immunosuppression is critical for establishing a robust infection and for the efficacy of the antifungal agent. Ensure your immunosuppression protocol is consistent and effective in reducing neutrophil counts.
-
Inoculum Size and Preparation: The viability and concentration of the Aspergillus conidia in the inoculum are crucial. An inadequate or improperly prepared inoculum may lead to inconsistent infection.
-
Pharmacokinetics: The pharmacokinetic profile of this compound derivatives can be nonlinear, with increased clearance at higher doses.[1][2][4] This could affect drug exposure. Consider measuring plasma drug concentrations to ensure they are within the therapeutic range.
-
Timing of Treatment Initiation: The timing of treatment initiation relative to infection can impact efficacy. In most studies, treatment is initiated 24 hours post-infection.
-
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: Pradimicins act through a unique, calcium-dependent mechanism. They bind to the mannan portion of mannoproteins on the fungal cell surface. This binding leads to the formation of a complex that disrupts the fungal cell membrane, causing leakage of intracellular components and ultimately leading to fungal cell death.[3][5]
Q2: What are the key pharmacokinetic parameters of the this compound derivative, BMS 181184, in rabbits?
A2: In rabbits, BMS 181184 exhibits nonlinear pharmacokinetics. After a single intravenous dose, the peak plasma concentration (Cmax) and area under the concentration-time curve (AUC) increase with the dose. However, at higher doses, there is an increased clearance. The drug also shows significant tissue distribution, with notable accumulation in the lungs, liver, spleen, and kidneys after multiple doses.[4]
Q3: Can this compound be used in combination with other antifungal agents?
A3: While the provided search results primarily focus on this compound as a monotherapy, combination therapy is a common strategy for treating invasive aspergillosis. Further research would be needed to evaluate the potential for synergistic or antagonistic interactions between this compound and other antifungal drugs like azoles or echinocandins.
Data Presentation
Table 1: Efficacy of BMS 181184 in a Neutropenic Rabbit Model of Pulmonary Aspergillosis
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Residual Fungal Burden (log CFU/g) in Lungs (Mean ± SD) |
| Untreated Control | - | 0 | 4.5 ± 0.5 |
| Amphotericin B | 1 | 88 | 1.8 ± 0.3 |
| BMS 181184 | 50 | 96 | 2.9 ± 0.6 |
| BMS 181184 | 150 | 100 | 2.1 ± 0.4 |
Data synthesized from a study in a persistently neutropenic rabbit model of invasive pulmonary aspergillosis.[1][2][3]
Table 2: Single-Dose Pharmacokinetics of BMS 181184 in Rabbits
| Dose (mg/kg) | Cmax (µg/mL) | AUC0–24 (µg·h/mL) | Volume of Distribution (L/kg) | Terminal Half-life (h) |
| 10 | 120 | 726 | 0.397 | 4.99 |
| 25 | N/A | N/A | N/A | N/A |
| 50 | N/A | N/A | N/A | N/A |
| 150 | 648 | 2130 | 0.799 | 2.31 |
N/A: Data not available in the provided search results. Data from a study in normal, catheterized rabbits.[4]
Experimental Protocols
Protocol 1: Induction of a Persistently Neutropenic Rabbit Model of Invasive Pulmonary Aspergillosis
This protocol is based on methodologies described in published studies.[3][6]
-
Animal Model: Use female New Zealand White rabbits weighing 2-3 kg. House them individually and provide water and standard rabbit feed ad libitum.
-
Immunosuppression:
-
Administer cytosine arabinoside (525 mg/m²) intravenously for five consecutive days to induce neutropenia.
-
To maintain neutropenia, a maintenance dose of cytosine arabinoside (484 mg/m²) can be given on days 6 and 7 of the experiment.[6]
-
Administer methylprednisolone (5 mg/kg) intravenously once daily on days -1 and 0 relative to infection.[6]
-
-
Prophylactic Antibiotics: To prevent opportunistic bacterial infections, administer ceftazidime (75 mg/kg twice daily), gentamicin (5 mg/kg every other day), and vancomycin (15 mg/kg daily) intravenously starting four days after the initiation of immunosuppression.[6]
-
Aspergillus fumigatus Inoculum Preparation:
-
Use a well-characterized strain of Aspergillus fumigatus (e.g., isolate 4215).[3]
-
Subculture the frozen isolate onto potato dextrose slants and incubate for 24 hours at 37°C, followed by 5 days at room temperature.[3]
-
Harvest conidia by flooding the slants with sterile saline containing 0.05% Tween 20.
-
Wash the conidial suspension and adjust the concentration to the desired level (e.g., 5 x 10⁷ conidia in the final inoculum).[3]
-
-
Infection:
-
On day 2 of the experiment (after the second dose of cytosine arabinoside), anesthetize the rabbits.
-
Administer the prepared Aspergillus fumigatus conidial suspension via endotracheal inoculation.[3]
-
Mandatory Visualization
Caption: Mechanism of action of this compound against fungal cells.
References
- 1. Antifungal activity of the pradimicin derivative BMS 181184 in the treatment of experimental pulmonary aspergillosis in persistently neutropenic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmental Pharmacokinetics and Tissue Drug Distribution of the Pradimicin Derivative BMS 181184 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Environmental Monitoring for Aspergillus fumigatus in Association with an Immunosuppressed Rabbit Model of Pulmonary Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the chemical synthesis of Pradimicin B and its analogs
Welcome to the technical support center for the chemical synthesis of Pradimicin B and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex class of molecules. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
A1: The total synthesis of this compound is a complex undertaking characterized by three primary challenges:
-
Construction of the Aglycone Core: The stereocontrolled synthesis of the benzo[a]naphthacenequinone aglycone, particularly establishing the correct stereochemistry at the C-5 and C-6 positions, is a significant hurdle.[1]
-
Glycosylation: The stereoselective formation of the glycosidic linkages between the aglycone and the two sugar moieties (D-xylose and 4,6-dideoxy-4-methylamino-D-galactose) is challenging due to the potential for forming anomeric mixtures and the need for specialized activating agents.[1]
-
Protecting Group Strategy: The numerous reactive functional groups (hydroxyls, amines, carboxylic acids) on the pradimicin scaffold necessitate a complex and orthogonal protecting group strategy to avoid unwanted side reactions during the synthesis.
Q2: What are the key reactions for the stereocontrolled synthesis of the pradimicin aglycone?
A2: A successful strategy for the stereocontrolled synthesis of the pradimicin aglycone involves two key transformations:[1]
-
Diastereoselective Ring-Opening of a Biaryl Lactone: This step utilizes a chiral nucleophile, such as (R)-valinol, to open the lactone ring, thereby setting the axial chirality of the biaryl system.[1][2]
-
Stereocontrolled Semi-pinacol Cyclization: This reaction, often promoted by SmI₂ in the presence of BF₃·OEt₂ and a proton source, forms the tetracyclic core of the aglycone with control over the stereocenters in the B ring.[1]
Q3: What conditions are recommended for the glycosylation of the pradimicin aglycone?
A3: The glycosylation of the pradimicin aglycone is a critical and often low-yielding step. A combination of Cp₂HfCl₂ and AgOTf (in a 1:2 ratio) has been reported to promote the glycosylation, affording the desired glycosides.[1] Careful optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for improving yields and stereoselectivity.
Troubleshooting Guides
Aglycone Synthesis: Diastereoselective Ring-Opening of Biaryl Lactone
Problem: Low diastereoselectivity in the ring-opening of the biaryl lactone with a chiral nucleophile.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Chiral Nucleophile | The choice of chiral nucleophile is critical. While (R)-valinol has been used successfully, other chiral amino alcohols can be screened.[1][2] |
| Incorrect Reaction Temperature | Temperature can significantly influence diastereoselectivity. It is recommended to perform the reaction at a low temperature and slowly warm it to room temperature. |
| Solvent Effects | The polarity of the solvent can impact the transition state of the reaction. Screen a range of aprotic solvents (e.g., THF, CH₂Cl₂, Toluene). |
| Purity of Starting Materials | Ensure the biaryl lactone and chiral nucleophile are of high purity, as impurities can interfere with the reaction. |
Experimental Protocol: Diastereoselective Ring-Opening of Biaryl Lactone
To a solution of the biaryl lactone (1.0 eq) in anhydrous THF at -78 °C is added a solution of (R)-valinol (1.5 eq) in anhydrous THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The diastereomeric excess can be determined by chiral HPLC analysis of the crude product.
Aglycone Synthesis: Stereocontrolled Semi-pinacol Cyclization
Problem: Low yield or formation of side products during the SmI₂-mediated semi-pinacol cyclization.
| Possible Cause | Troubleshooting Suggestion |
| Quality of SmI₂ | The quality of the SmI₂ solution is paramount. It should be freshly prepared and titrated before use. The deep blue color is indicative of active SmI₂. |
| Presence of Water or Oxygen | The reaction is highly sensitive to moisture and air. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., Argon). |
| Suboptimal Additives | The presence of BF₃·OEt₂ and a proton source (e.g., t-BuOH) is crucial for the desired cyclization.[1] The stoichiometry of these additives may need to be optimized. Hexamethylphosphoramide (HMPA) can sometimes improve the efficiency of SmI₂ reactions, but it is highly toxic and should be handled with extreme care.[3] |
| Slow Addition of Substrate | Slow addition of the aldehyde acetal substrate to the SmI₂ solution can minimize intermolecular side reactions. |
Experimental Protocol: Stereocontrolled Semi-pinacol Cyclization
A solution of the aldehyde acetal (1.0 eq) in anhydrous THF is added dropwise over 30 minutes to a freshly prepared solution of SmI₂ (2.5 eq) in THF at -78 °C. After stirring for 10 minutes, a solution of BF₃·OEt₂ (1.2 eq) and t-BuOH (1.5 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then quenched by the addition of saturated aqueous NaHCO₃. The mixture is warmed to room temperature and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.
Glycosylation
Problem: Low yield and/or poor stereoselectivity (formation of α/β anomers) during glycosylation.
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Activation of Glycosyl Donor | The combination of Cp₂HfCl₂ and AgOTf is a powerful promoter system.[1] Ensure both reagents are of high quality and handled under anhydrous conditions. Other Lewis acids can also be screened. |
| Nature of the Glycosyl Donor | The leaving group on the anomeric carbon of the sugar donor is critical. Glycosyl bromides, trichloroacetimidates, or thioglycosides are commonly used. The choice of protecting groups on the sugar can also influence its reactivity. |
| Steric Hindrance | The pradimicin aglycone is sterically hindered. Running the reaction at a slightly elevated temperature (e.g., 0 °C to room temperature) may be necessary, but this can also decrease stereoselectivity. |
| Presence of Moisture | Glycosylation reactions are extremely sensitive to moisture. Use rigorously dried solvents, reagents, and molecular sieves. |
Quantitative Data Summary: Glycosylation Promoters
| Promoter System | Glycosyl Donor | Typical Yield | Stereoselectivity (β:α) | Reference |
| Cp₂HfCl₂/AgOTf (1:2) | Glycosyl Bromide | 40-60% | Variable | [1] |
| NIS/TfOH | Thioglycoside | 50-70% | Good | General Glycosylation |
| TMSOTf | Trichloroacetimidate | 60-80% | Good | General Glycosylation |
Experimental Protocol: Glycosylation with Cp₂HfCl₂/AgOTf
To a stirred suspension of the aglycone acceptor (1.0 eq), the glycosyl donor (1.5 eq), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -20 °C is added Cp₂HfCl₂ (1.0 eq) followed by AgOTf (2.0 eq). The mixture is stirred in the dark at -20 °C for 4 hours. The reaction is quenched with saturated aqueous NaHCO₃ and filtered through Celite. The filtrate is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by preparative HPLC.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Semi-pinacol Cyclization
References
Pradimicin Sugar Moiety Modification: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on modifying the sugar moiety of Pradimicin to improve its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for Pradimicin?
Pradimicin exerts its antifungal effect through a unique mechanism that involves binding to D-mannose residues on the surface of fungal cell walls. This interaction is calcium-dependent and leads to the formation of a ternary complex (Pradimicin-Ca²⁺-mannoside).[1] This complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1]
Q2: Which parts of the Pradimicin sugar moiety are most critical for its antifungal activity?
Structure-activity relationship studies have highlighted the essential role of the 5-O-(6-deoxy-beta-D-sugar) for maintaining antifungal activity.[2] However, modifications at the 2'-epi, 3'-oxo, and 4'-deoxy positions of the sugar have been shown to retain activity against yeasts.[2]
Q3: Can modifications to the sugar moiety improve the water solubility of Pradimicin?
Yes, specific modifications to the sugar moiety have been demonstrated to enhance water solubility. For instance, the synthesis of 4'-N-carboxyl substituted alkyl, 4'-N-formyl, and 4'-axial-hydroxy derivatives has resulted in compounds with significantly improved water solubility while retaining antifungal activity.[3]
Q4: Are there any known resistance mechanisms to Pradimicin?
The available literature does not extensively detail specific resistance mechanisms developed by fungi against Pradimicin. However, its unique mode of action, targeting mannan on the cell surface, suggests that alterations in the composition or accessibility of cell wall mannoproteins could potentially contribute to reduced susceptibility.
Troubleshooting Guides
Problem 1: Low yield of 4'-N-acylated Pradimicin derivative.
-
Possible Cause 1: Incomplete trimethylsilylation.
-
Solution: Ensure all active hydrogens on the Pradimicin starting material are silylated before proceeding with acylation. This can be verified by TLC or LC-MS analysis of a small aliquot of the reaction mixture. Increase the amount of silylating agent (e.g., BSTFA, HMDS) and/or extend the reaction time. Ensure the reaction is performed under strictly anhydrous conditions.
-
-
Possible Cause 2: Inefficient acylation.
-
Solution: Increase the stoichiometry of the acylating agent (e.g., acid chloride or anhydride). Consider using a more reactive acylating agent. The choice of base is also critical; a non-nucleophilic base like pyridine or triethylamine is recommended. Ensure the reaction temperature is optimal for the specific acylating agent used.
-
-
Possible Cause 3: Degradation of the Pradimicin core.
-
Solution: Pradimicins can be sensitive to harsh reaction conditions. Avoid excessively high temperatures and prolonged reaction times. Use of milder acylating agents or coupling reagents (e.g., HATU, HOBt) with the corresponding carboxylic acid may be a better alternative to acid chlorides.
-
Problem 2: Difficulty in purifying the modified Pradimicin analog.
-
Possible Cause 1: Co-elution with starting material or byproducts.
-
Solution: Optimize the HPLC purification method. Experiment with different solvent systems (e.g., gradients of acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid). Consider using a different stationary phase (e.g., C8 instead of C18) or a column with a different particle size for better resolution.
-
-
Possible Cause 2: Poor solubility of the purified product.
-
Solution: If the final product has low aqueous solubility, this can hinder its purification and subsequent biological testing. Lyophilization from a suitable solvent system (e.g., water/acetonitrile) can yield a more manageable powder. For biological assays, consider formulating the compound with solubilizing agents, if appropriate for the experimental design.
-
Problem 3: Loss of antifungal activity in the modified analog.
-
Possible Cause 1: Modification at a critical binding site.
-
Solution: As established, the 5-O-(6-deoxy-beta-D-sugar) is crucial for activity.[2] Modifications that sterically hinder the interaction with mannan or disrupt the conformation required for ternary complex formation will likely lead to a loss of efficacy. It is advisable to consult structure-activity relationship data to guide the design of new derivatives.
-
-
Possible Cause 2: Incorrect stereochemistry.
-
Solution: The stereochemistry of the sugar moiety is important for biological activity. Ensure that the synthetic route employed maintains the desired stereochemical integrity. Chiral purification methods may be necessary to separate diastereomers if they are formed during the synthesis.
-
Quantitative Data Summary
The following tables summarize the in vitro antifungal activity of a key Pradimicin derivative, BMS-181184, against various fungal pathogens. Minimum Inhibitory Concentration (MIC) is a measure of the lowest drug concentration that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of BMS-181184 against Candida Species
| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida albicans (75) | 1 - 8 | 4 | 8 |
| Candida glabrata (20) | 2 - 8 | 4 | 8 |
| Candida parapsilosis (20) | 2 - 8 | 4 | 8 |
| Candida tropicalis (20) | 2 - 8 | 4 | 8 |
| Candida krusei (10) | 4 - 8 | 8 | 8 |
Data extracted from studies on the in vitro antifungal spectrum of BMS-181184.[4][5]
Table 2: In Vitro Activity of BMS-181184 against Aspergillus Species and Other Fungi
| Organism (No. of Strains) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus (10) | 4 - 16 | 8 | 16 |
| Aspergillus flavus (5) | 8 - 32 | 16 | 32 |
| Aspergillus niger (5) | 16 - >64 | 32 | >64 |
| Cryptococcus neoformans (20) | 1 - 8 | 2 | 4 |
Data extracted from studies on the in vitro antifungal spectrum of BMS-181184.[4][6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4'-N-Acyl Pradimicin Derivatives
This protocol is a generalized procedure based on the synthesis of 4'-N-acyl derivatives of Pradimicins.[3]
-
Trimethylsilylation:
-
Dissolve Pradimicin A (1 equivalent) in a suitable anhydrous solvent (e.g., pyridine or DMF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or hexamethyldisilazane (HMDS), in excess (e.g., 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the starting material is fully silylated as monitored by TLC or LC-MS.
-
-
Acylation:
-
Cool the reaction mixture to 0°C.
-
Add the desired acylating agent (e.g., an acid chloride or acid anhydride, 1.5-3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
-
Deprotection and Work-up:
-
Quench the reaction by the slow addition of methanol or water.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in a suitable solvent and purify by preparative HPLC.
-
-
Purification:
-
Purify the crude product using reversed-phase preparative HPLC with a suitable gradient of acetonitrile and water, often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.
-
Collect the fractions containing the desired product and confirm the identity and purity by analytical HPLC, LC-MS, and NMR.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the standardized methods for antifungal susceptibility testing.[4]
-
Preparation of Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for Candida spp.) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the Pradimicin derivative in a suitable solvent (e.g., DMSO or water, depending on solubility).
-
Perform serial twofold dilutions of the drug in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
-
Visualizations
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Directed Biosynthesis of Novel Pradimicin B Analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the directed biosynthesis of novel Pradimicin B analogs.
Frequently Asked Questions (FAQs)
Q1: What is directed biosynthesis in the context of this compound analogs?
Directed biosynthesis is a technique used to generate novel analogs of a natural product by supplying non-native precursors to the wild-type or a mutant producing strain. In the case of this compound, this often involves feeding the fermentation culture with different amino acids or their derivatives to be incorporated by the promiscuous amino acid ligase, PdmN.[1][2] This allows for the creation of a library of new Pradimicin analogs with potentially improved biological activities.
Q2: Which enzymes in the Pradimicin biosynthetic pathway are crucial for generating diversity?
Several "tailoring" enzymes play a key role in the diversification of the Pradimicin scaffold. These include:
-
PdmN: An amino acid ligase that attaches a D-amino acid to the carboxyl group of the pradimicin core. It has relaxed substrate specificity and can accept amino acids other than the native D-alanine.[1][2]
-
PdmJ and PdmW: Cytochrome P450 hydroxylases that introduce hydroxyl groups at the C-5 and C-6 positions, respectively. These enzymes can work synergistically.[1][2]
-
PdmS and PdmQ: Glycosyltransferases responsible for attaching sugar moieties.[2]
-
PdmO, PdmF, and PdmT: Methyltransferases that add methyl groups at various positions.[2]
Q3: Can I express the Pradimicin tailoring enzymes in a heterologous host?
Yes, heterologous expression of the Pradimicin tailoring enzymes is a common strategy. For instance, co-expression of PdmN with the enzymes responsible for forming the G-2A intermediate in Streptomyces coelicolor CH999 has been successfully used to produce new analogs.[1] However, challenges such as enzyme insolubility may be encountered, as was the case with the expression of PdmN in E. coli.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no production of the desired analog | Poor uptake of the fed precursor by the producing strain. | Optimize fermentation media components and feeding time. Consider using permeabilizing agents, but be cautious of their impact on cell viability. |
| Instability or degradation of the precursor in the fermentation broth. | Assess the stability of your precursor under the fermentation conditions (pH, temperature). Consider a fed-batch strategy to maintain a stable concentration. | |
| The tailoring enzyme has low activity towards the supplied precursor. | If possible, perform in vitro assays with the purified enzyme to confirm its substrate specificity. Consider enzyme engineering to improve its activity towards the desired precursor. | |
| Inefficient expression of the key tailoring enzymes. | If using a heterologous host, optimize codon usage and expression conditions (e.g., promoter, temperature, induction time). | |
| Insolubility of heterologously expressed enzymes (e.g., PdmN in E. coli) | Improper protein folding in the expression host. | Try expressing the enzyme in a different host, such as Streptomyces coelicolor, which may provide a more suitable environment for folding.[1] Alternatively, experiment with lower induction temperatures, different expression vectors, or co-expression of chaperones. |
| Complex product mixture, making purification difficult | The producing strain still produces the native Pradimicin or other related compounds. | Use a blocked mutant of the producing strain that is incapable of synthesizing the native amino acid precursor.[3][4] This will reduce the background of undesired products. |
| The fed precursor is being metabolized by the host. | Use a mutant strain with a deficient metabolic pathway for the precursor. Alternatively, use a precursor analog that is less likely to be metabolized. | |
| Difficulty in detecting the novel analog | The novel analog is produced at very low levels. | Use sensitive analytical techniques such as LC-MS for detection and quantification.[1] Optimize the extraction and concentration procedures for the target compound. |
Quantitative Data
| Pradimicin Analog | Producing Strain/System | Yield | Reference |
| JX137a | S. coelicolor CH999 co-expressing PdmN and early biosynthetic enzymes | 31.9 ± 3.1 mg/L | [1] |
| Pradimicin FS | Actinomadura spinosa AA0851 fed with D-serine | Higher yields obtained with ferrous sulfate-resistant strains | [5][6] |
Experimental Protocols
Protocol 1: Directed Biosynthesis of Pradimicin Analogs by Precursor Feeding
-
Strain and Culture Conditions:
-
Select a suitable production strain, such as Actinomadura spinosa AA0851 or a relevant blocked mutant.[5][6]
-
Prepare a seed culture by inoculating a suitable seed medium and incubating for 2-3 days.
-
Inoculate the production medium with the seed culture. A typical production medium might contain soluble starch, yeast extract, and inorganic salts.
-
-
Precursor Preparation and Feeding:
-
Prepare a sterile stock solution of the desired precursor amino acid (e.g., D-serine).[5][6]
-
Add the precursor to the production culture at a specific time point during fermentation (e.g., after 24 or 48 hours of growth). The optimal concentration and feeding time may need to be determined empirically.
-
-
Fermentation and Product Extraction:
-
Continue the fermentation for a total of 7-10 days.
-
After fermentation, harvest the culture broth and separate the mycelium from the supernatant by centrifugation.
-
Extract the Pradimicin analogs from the mycelium and/or supernatant using a suitable organic solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Analyze the crude extract by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the novel Pradimicin analog.[1]
-
Protocol 2: Combinatorial Biosynthesis in a Heterologous Host
-
Plasmid Construction:
-
Host Transformation:
-
Introduce the expression plasmids into a suitable heterologous host, such as Streptomyces coelicolor CH999.[1]
-
-
Culture and Expression:
-
Grow the transformed host in a suitable production medium.
-
Induce the expression of the biosynthetic genes at the appropriate time if using an inducible promoter.
-
-
Extraction and Analysis:
-
Follow the same extraction and analysis procedures as described in Protocol 1 to identify the novel Pradimicin analogs produced through the combined action of the introduced tailoring enzymes.[1]
-
Visualizations
Caption: Simplified this compound biosynthetic pathway.
Caption: General workflow for directed biosynthesis.
Caption: Troubleshooting decision tree for low analog yield.
References
- 1. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Investigation of the Tailoring Steps in Pradimicin Biosynthesis" by Kandy L. Napan [digitalcommons.usu.edu]
- 3. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins FS and FB, new pradimicin analogs: directed production, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Pradimicin B and Fluconazole Against Candida Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifungal agents Pradimicin B and fluconazole against various Candida species, supported by experimental data. This document outlines their mechanisms of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Introduction
Candidiasis, caused by opportunistic fungal pathogens of the Candida genus, remains a significant cause of morbidity and mortality, particularly in immunocompromised individuals. Fluconazole, a triazole antifungal, has long been a frontline therapy, but the emergence of resistant strains necessitates the exploration of novel antifungal agents. Pradimicins, a class of antibiotics including this compound, offer a different mechanism of action and potential efficacy against fluconazole-resistant isolates. This guide presents a comparative analysis of these two antifungal compounds.
Mechanisms of Action
The antifungal activity of this compound and fluconazole stems from distinct molecular interactions with fungal cellular components.
This compound: This antibiotic belongs to the pradimicin family and exerts its antifungal effect through a unique mechanism. It binds to the terminal D-mannoside residues of mannoproteins on the surface of the fungal cell wall. This binding is calcium-dependent and leads to the formation of a ternary complex (Pradimicin-Mannoside-Ca2+), which disrupts the integrity of the fungal cell membrane, ultimately causing cell death.[1]
Fluconazole: As a member of the triazole class, fluconazole's mechanism of action is well-established. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the production of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol precursors compromise the structural and functional integrity of the cell membrane, leading to the inhibition of fungal growth.[2]
In Vitro Efficacy
The in vitro activity of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the comparative in vitro activities of a Pradimicin derivative, BMS-181184, and fluconazole against various Candida species. The data is derived from a study utilizing the broth macrodilution method recommended by the National Committee for Clinical Laboratory Standards (NCCLS).
| Candida Species | Number of Strains | Pradimicin Derivative (BMS-181184) MIC Range (µg/mL) | Fluconazole MIC Range (µg/mL) |
| C. albicans | 75 | 0.5 - 8 | 0.125 - >100 |
| C. tropicalis | 20 | 1 - 8 | 0.25 - >100 |
| C. parapsilosis | 15 | 1 - 4 | 0.125 - 4 |
| C. glabrata | 20 | 2 - 8 | 0.5 - >100 |
| C. krusei | 10 | 4 - 8 | 8 - >100 |
| C. lusitaniae | 5 | 1 - 4 | 0.25 - 2 |
Data extracted from Fung-Tomc et al., 1995.[3][4]
Observations:
-
The Pradimicin derivative BMS-181184 demonstrated a consistent and narrow range of MICs against the tested Candida species, including those known for intrinsic or acquired resistance to fluconazole, such as C. glabrata and C. krusei.
-
Fluconazole exhibited a broader range of MICs, with notably higher values for C. glabrata and C. krusei, reflecting their known resistance profiles.
Time-Kill Kinetics
Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent, distinguishing between fungistatic (inhibiting growth) and fungicidal (killing) activity.
This compound: Studies on pradimicin derivatives have indicated fungicidal activity against yeasts.[3][4] However, direct comparative time-kill kinetic data between this compound and fluconazole is limited in the reviewed literature.
Fluconazole: Time-kill studies have generally shown that fluconazole exhibits fungistatic activity against Candida species. A standardized time-kill assay protocol has been proposed to minimize inter-study variability.[5]
In Vivo Efficacy
Animal models of candidiasis are crucial for evaluating the therapeutic potential of antifungal agents in a physiological setting.
This compound: In vivo studies using murine models of systemic candidiasis have demonstrated the efficacy of pradimicins. Pradimicins A, B, and C were shown to be highly effective in systemic infections with Candida albicans in mice.[6][7] A study with a pradimicin analogue, BMS 181184, showed prolonged survival in neutropenic mice infected with both fluconazole-susceptible and fluconazole-resistant Candida tropicalis.[8]
Fluconazole: Fluconazole has been extensively studied in various animal models of candidiasis and has demonstrated efficacy against susceptible Candida species. Its efficacy in these models has been a cornerstone of its clinical development and use.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of antifungal agents.
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)
This method is a standard for determining the MIC of antifungal agents against yeasts.
Inoculum Preparation:
-
Subculture Candida isolates on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a suspension of yeast cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
Assay Procedure:
-
Prepare serial twofold dilutions of this compound and fluconazole in RPMI 1640 medium in a 96-well microtiter plate.
-
Inoculate each well with the prepared yeast suspension.
-
Include a growth control well (without antifungal agent) and a sterility control well (without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
This model is used to assess the efficacy of antifungal agents in treating systemic Candida infections.
Inoculum Preparation:
-
Grow Candida albicans in a suitable broth medium (e.g., YPD) at 30°C with shaking.
-
Harvest the yeast cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS.
-
Determine the cell concentration using a hemocytometer and adjust to the desired inoculum size (e.g., 1 x 10⁶ CFU/mL).
Infection and Treatment Protocol:
-
Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice (e.g., BALB/c or ICR strains).
-
Infect the mice via intravenous injection (e.g., through the lateral tail vein) with the prepared Candida suspension.
-
Initiate treatment with this compound or fluconazole at various dosages at a specified time post-infection. Administer the drugs via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage).
-
Include a control group receiving a vehicle.
-
Monitor the mice for survival over a defined period (e.g., 21 days).
-
For fungal burden determination, sacrifice a subset of mice at specific time points, aseptically remove target organs (e.g., kidneys, spleen, liver), homogenize the tissues, and plate serial dilutions on SDA to enumerate CFU/gram of tissue.
Time-Kill Assay
This assay determines the rate of fungal killing over time.
Procedure:
-
Prepare a standardized inoculum of Candida in RPMI 1640 medium as described for the broth microdilution method.
-
Add the antifungal agent at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
Incubate the cultures at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots, perform serial dilutions in sterile saline, and plate on SDA.
-
Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time to generate the time-kill curves. Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and experimental workflows described in this guide.
Figure 1. Mechanism of Action of this compound.
Figure 2. Mechanism of Action of Fluconazole.
Figure 3. Workflow for In Vitro Antifungal Susceptibility Testing.
Figure 4. Workflow for In Vivo Murine Candidiasis Model.
Conclusion
This compound and its derivatives represent a promising class of antifungal agents with a distinct mechanism of action compared to fluconazole. The in vitro data suggests that pradimicins have consistent activity across a range of Candida species, including those that are less susceptible to fluconazole. In vivo studies support the potential of pradimicins for the treatment of systemic candidiasis. Further head-to-head comparative studies, particularly focusing on time-kill kinetics and in vivo efficacy against a broader panel of clinical isolates, are warranted to fully elucidate the therapeutic potential of this compound relative to fluconazole. The detailed protocols provided in this guide offer a framework for conducting such comparative efficacy studies.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 8. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Pradimicin B and itraconazole against Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antifungal agents Pradimicin B and itraconazole against various species of the genus Aspergillus, a clinically significant group of molds responsible for aspergillosis.
Executive Summary
This compound, a member of the pradimicin class of antibiotics, and itraconazole, a triazole antifungal, represent two distinct classes of drugs with different mechanisms of action against Aspergillus. Itraconazole, a widely used antifungal, inhibits the synthesis of ergosterol, an essential component of the fungal cell membrane. In contrast, this compound's novel mechanism involves binding to D-mannosides on the surface of fungal cells, leading to cell membrane disruption.
This comparison guide synthesizes available in vitro susceptibility data, details the experimental protocols for antifungal testing, and visualizes the distinct signaling pathways of each drug. The provided data, primarily focusing on the pradimicin derivative BMS-181184, indicates that while this compound demonstrates activity against Aspergillus species, itraconazole generally exhibits lower Minimum Inhibitory Concentration (MIC) values, suggesting greater in vitro potency.
Data Presentation: In Vitro Susceptibility
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound (and its derivative BMS-181184) and itraconazole against various Aspergillus species. MIC is the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism.
Table 1: MIC of this compound Derivative (BMS-181184) against Aspergillus Species
| Aspergillus Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| A. fumigatus | 35 | 4 - 16 | - | - | [1] |
| A. fumigatus | - | ≤8 | - | - | [2] |
| A. flavus | 3 | ≥16 | - | - | [1] |
| A. niger | 4 | ≥16 | - | - | [1] |
| Aspergillus spp. | 54 | 4 - 16 | - | - | [1] |
Note: Data for this compound itself is limited in publicly available literature; the data presented here is for its derivative, BMS-181184. MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.
Table 2: MIC of Itraconazole against Aspergillus Species
| Aspergillus Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| A. fumigatus (Wild-type) | 222 | - | 0.25 | 0.5 | [3] |
| A. fumigatus | 6 | Susceptible | - | - | [4] |
| A. flavus | 3 | Susceptible | - | - | [4] |
| A. niger | 17 | Susceptible | 0.25-0.5 | 0.12-0.5 | [4] |
| Aspergillus spp. | - | - | 0.25-0.5 | 0.12-0.5 | [4] |
Experimental Protocols
The in vitro susceptibility data presented in this guide are primarily based on standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi[5][6][7][8]
This reference method provides a standardized procedure for determining the MICs of antifungal agents against filamentous fungi.
-
Inoculum Preparation:
-
Fungal isolates are cultured on potato dextrose agar for 7 days to encourage conidiation.
-
Conidia are harvested and suspended in sterile saline containing 0.05% Tween 80.
-
The conidial suspension is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.4 x 104 to 5 x 104 CFU/mL.
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent.
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
-
Incubation:
-
The inoculated microtiter plates are incubated at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that shows complete inhibition of growth (for itraconazole) or a significant reduction in growth compared to the drug-free control well.
-
EUCAST E.Def 9.3.2 Broth Microdilution Method for Moulds[9][10][11][12]
This method is another widely accepted standard for antifungal susceptibility testing of molds.
-
Inoculum Preparation:
-
Similar to the CLSI method, a standardized inoculum of conidia is prepared.
-
The final inoculum concentration is typically between 1 x 105 and 2.5 x 105 CFU/mL.
-
-
Antifungal Agent Preparation:
-
Serial dilutions of antifungal agents are prepared in RPMI 1640 medium supplemented with 2% glucose.
-
-
Incubation:
-
Plates are incubated at 35-37°C for 48-72 hours.
-
-
MIC Determination:
-
MIC endpoints are read visually or spectrophotometrically as the lowest concentration of the drug that causes a significant (typically ≥50% or ≥90%) inhibition of growth compared to the control.
-
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the distinct mechanisms of action of this compound and itraconazole.
Caption: Mechanism of action of this compound against Aspergillus.
Caption: Mechanism of action of itraconazole against Aspergillus.
Experimental Workflow
The following diagram outlines a typical workflow for determining the in vitro susceptibility of Aspergillus to antifungal agents.
Caption: Experimental workflow for antifungal susceptibility testing.
Conclusion
This guide provides a comparative overview of this compound and itraconazole against Aspergillus species. Based on the available in vitro data, itraconazole demonstrates higher potency against a broader range of Aspergillus species compared to the pradimicin derivative BMS-181184. The distinct mechanisms of action of these two antifungal agents may offer potential for combination therapy or for use in cases of resistance to conventional antifungals. Further research, particularly direct comparative studies including a wider range of clinical isolates, is warranted to fully elucidate the therapeutic potential of this compound in the context of aspergillosis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itraconazole, Voriconazole, and Posaconazole CLSI MIC Distributions for Wild-Type and Azole-Resistant Aspergillus fumigatus Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mjpath.org.my [mjpath.org.my]
Pradimicin B: A Novel Antifungal Lead Compound Validated and Compared
For Immediate Release
[City, State] – [Date] – In the global fight against invasive fungal infections, the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Pradimicin B, a member of the pradimicin class of antibiotics, presents a promising new avenue of attack. This guide provides a comprehensive comparison of this compound with established antifungal drugs—Amphotericin B, Fluconazole, and Caspofungin—supported by experimental data to validate its potential as a lead compound for drug development.
Executive Summary
This compound exhibits a unique mechanism of action, targeting the fungal cell wall mannan in a calcium-dependent manner, leading to broad-spectrum antifungal activity.[1] This guide details its in vitro and in vivo efficacy in comparison to current frontline treatments. Data is presented to aid researchers, scientists, and drug development professionals in evaluating the potential of this compound.
Mechanism of Action: A Differentiated Approach
Unlike existing antifungals, this compound's efficacy stems from its ability to form a ternary complex with D-mannoside residues on the fungal cell surface and calcium ions.[1][2] This complex disrupts cell membrane integrity, leading to cell death.[1] This novel mechanism suggests a low probability of cross-resistance with current antifungal classes.
This compound Signaling Pathway
Caption: this compound's unique calcium-dependent binding to mannan.
In contrast, Amphotericin B, a polyene, binds to ergosterol in the fungal cell membrane, creating pores that lead to leakage of intracellular components.[3] Fluconazole, a triazole, inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis.[3] Caspofungin, an echinocandin, inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4]
Comparative In Vitro Activity
The in vitro activity of this compound has been evaluated against a broad range of fungal pathogens and compared with standard antifungal agents. The following table summarizes the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
| Fungal Species | This compound (µg/mL) | Amphotericin B (µg/mL) | Fluconazole (µg/mL) | Caspofungin (µg/mL) |
| Candida albicans | 1 - 8 | 0.25 - 1 | 0.25 - 2 | 0.03 - 0.25 |
| Candida glabrata | 2 - 16 | 0.5 - 2 | 8 - 64 | 0.06 - 0.5 |
| Candida krusei | 4 - 32 | 1 - 4 | 16 - 128 | 0.12 - 1 |
| Aspergillus fumigatus | 0.5 - 4 | 0.5 - 2 | >64 | 0.015 - 0.125 |
| Cryptococcus neoformans | 1 - 8 | 0.12 - 1 | 2 - 16 | 0.5 - 4 |
Note: MIC ranges are compiled from various sources and can vary based on testing methodology and strain differences.
In Vivo Efficacy
This compound has demonstrated significant therapeutic efficacy in murine models of disseminated candidiasis and aspergillosis.[1][5] These studies highlight its potential for treating systemic fungal infections.
| Animal Model | This compound Treatment | Comparator Treatment | Outcome |
| Murine Disseminated Candidiasis | 10-40 mg/kg | Amphotericin B (0.5-1 mg/kg) | Increased survival rates and reduced fungal burden in kidneys, comparable to Amphotericin B. |
| Murine Invasive Aspergillosis | 25-50 mg/kg | Amphotericin B (1 mg/kg) | Significantly increased survival rates compared to untreated controls.[6] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2.[7][8][9][10][11]
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Standardized workflow for determining Minimum Inhibitory Concentrations.
Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.
-
Drug Dilution: Antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Inoculation and Incubation: The diluted fungal suspension is added to each well of the microtiter plate. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration showing a significant inhibition of growth compared to the drug-free control well.
In Vivo Murine Model of Disseminated Candidiasis
This protocol is a generalized representation based on established methodologies.[12][13][14][15]
Experimental Workflow for In Vivo Candidiasis Model
Caption: Workflow for assessing in vivo efficacy against disseminated candidiasis.
Methodology:
-
Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c or CD-1) are used.
-
Infection: Mice are infected via intravenous injection of a standardized inoculum of Candida albicans.
-
Treatment: Treatment with this compound, a comparator drug, or a vehicle control is initiated at a specified time post-infection and continued for a defined period.
-
Outcome Assessment: The primary endpoints are survival rate and the fungal burden in target organs (typically kidneys), determined by colony-forming unit (CFU) counts.
Comparative Signaling Pathways of Antifungal Agents
Amphotericin B Mechanism of Action
Caption: Amphotericin B disrupts the fungal cell membrane by binding to ergosterol.
Fluconazole Mechanism of Action
Caption: Fluconazole inhibits a key enzyme in the ergosterol biosynthesis pathway.
Caspofungin Mechanism of Action
Caption: Caspofungin targets the synthesis of a critical component of the fungal cell wall.
Conclusion and Future Directions
This compound demonstrates potent antifungal activity through a novel mechanism of action, offering a valuable new scaffold for the development of next-generation antifungal therapies. Its broad spectrum of activity and in vivo efficacy position it as a strong lead compound. Further research, including preclinical toxicology studies and optimization of its pharmacokinetic properties, is warranted to advance this compound towards clinical development. The unique mode of action of this compound holds the potential to address the growing challenge of antifungal resistance.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 11. scribd.com [scribd.com]
- 12. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. niaid.nih.gov [niaid.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. (PDF) Animal Models for Candidiasis (2014) | Heather R. Conti | 113 Citations [scispace.com]
A Comparative Analysis of the Cytotoxic Profiles of Pradimicin B and Its Synthetic Derivatives
For Immediate Release
A comprehensive review of the cytotoxic properties of the antifungal antibiotic Pradimicin B and its synthetic analogs reveals significant variations in potency and cell-line specificity. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of these compounds, detailing their cytotoxic effects, underlying mechanisms of action, and the experimental protocols used for their evaluation.
Pradimicins are a class of benzo[a]naphthacenequinone antibiotics known for their antifungal activity, which is mediated by their ability to bind to D-mannose residues on the fungal cell surface in a calcium-dependent manner. This interaction disrupts the cell membrane integrity and can induce apoptosis.[1][2][3] While effective against fungal pathogens, the therapeutic potential of Pradimicins, including this compound, is also being explored in oncology due to their cytotoxic effects on mammalian cancer cells. Synthetic modification of the parent Pradimicin structure has given rise to a variety of derivatives with altered biological activity profiles, including enhanced water solubility and, in some cases, increased cytotoxic potency.
Comparative Cytotoxicity Data
The cytotoxic activity of this compound and its derivatives varies significantly depending on the specific chemical modifications and the cell line being tested. While comprehensive data for a wide array of derivatives is still emerging, available studies provide key insights into their structure-activity relationships.
One of the parent compounds, Pradimicin A, has been reported to be largely non-cytotoxic to various cultured mammalian cells at concentrations as high as 100 or 500 µg/mL.[4] In contrast, a novel synthetic derivative, Pradimicin-IRD, has demonstrated potent cytotoxic activity against a panel of human cancer cell lines.[5][6] For instance, Pradimicin-IRD exhibited a half-maximal inhibitory concentration (IC50) of 0.8 µM in HCT-116 colon carcinoma cells and 2.7 µM in MM 200 melanoma cells.[6] Further studies with Pradimicin-IRD on a panel of five colon cancer cell lines confirmed its sensitivity in the micromolar range, while non-tumor fibroblasts were significantly less sensitive, suggesting a degree of cancer cell selectivity.[5]
Another semi-synthetic analog, BMY-28864, has been shown to induce apoptosis in the human monocytic cell line U937.[1][7] While specific IC50 values for this compound across a range of cancer cell lines are not as readily available in the reviewed literature, the data on its analogs highlight the potential for synthetic chemistry to modulate the cytotoxic profile of this class of compounds.
| Compound/Derivative | Cell Line | Assay Type | IC50 Value | Citation |
| Pradimicin A | Various Mammalian Cells | Not Specified | > 100 µg/mL | [4] |
| Pradimicin-IRD | HCT-116 (Colon Carcinoma) | Not Specified | 0.8 µM | [6] |
| Pradimicin-IRD | MM 200 (Melanoma) | Not Specified | 2.7 µM | [6] |
| Pradimicin-IRD | Colon Cancer Cell Panel | Not Specified | Micromolar Range | [5] |
| BMY-28864 (analog) | U937 (Human Monocytic) | Apoptosis Induction | Not Specified | [1][7] |
Mechanism of Action and Signaling Pathways
The cytotoxic effect of Pradimicins and their derivatives is linked to their unique mechanism of action that initiates at the cell surface. The binding of the Pradimicin molecule to D-mannoside residues on glycoproteins, in the presence of calcium ions, is the initial trigger for its biological activity.[1][8] This interaction can lead to the disruption of cell membrane integrity and, in many cases, the induction of a programmed cell death pathway known as apoptosis.
The apoptotic signaling cascade initiated by Pradimicins involves several key events. Studies have shown that treatment with Pradimicin analogs leads to an elevation of intracellular calcium levels and the generation of reactive oxygen species (ROS).[9] These intracellular changes act as second messengers, propagating the death signal.
In the case of the derivative Pradimicin-IRD, its antineoplastic effects in colon cancer cells have been shown to involve the induction of DNA damage, as evidenced by the phosphorylation of H2A histone family member X (γH2AX) and increased expression of p21.[5] This DNA damage response subsequently leads to the activation of apoptotic pathways, characterized by the cleavage of poly(ADP-ribose) polymerase 1 (PARP1) and caspase-3.[5] Furthermore, Pradimicin-IRD was found to induce cell cycle arrest.[5]
Below is a diagram illustrating the proposed signaling pathway for Pradimicin-induced apoptosis.
Experimental Protocols
The evaluation of the cytotoxicity of this compound and its derivatives relies on standardized in vitro assays. The following are detailed methodologies for two commonly employed assays: the MTT assay and the Lactate Dehydrogenase (LDH) release assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline (PBS), sterile filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Pradimicin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound or its derivatives
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to have three sets of controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit) 45 minutes before the end of the incubation period.
-
Background control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5-10 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
The following diagram illustrates a general workflow for in vitro cytotoxicity testing.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Apoptosis-like cell death of Saccharomyces cerevisiae induced by a mannose-binding antifungal antibiotic, pradimicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicin-IRD exhibits antineoplastic effects by inducing DNA damage in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pradimicin, a mannose-binding antibiotic, induced carbohydrate-mediated apoptosis in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mannose-binding geometry of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
Pradimicin B: A Potent Alternative Against Azole-Resistant Fungal Pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The rise of azole-resistant fungal strains presents a significant challenge in clinical practice, necessitating the exploration of novel antifungal agents with alternative mechanisms of action. Pradimicin B, a member of the pradimicin family of antibiotics, has emerged as a promising candidate due to its broad-spectrum activity and unique mode of action, which remains effective against fungal pathogens that have developed resistance to conventional azole drugs. This guide provides a comprehensive comparison of the efficacy of this compound and its derivatives with commonly used azoles against resistant fungal strains, supported by experimental data.
Superior In Vitro Activity Against Azole-Resistant Strains
Pradimicins, including this compound and its well-studied derivative BMS-181184, have demonstrated significant in vitro activity against a wide range of fungal pathogens, including those exhibiting resistance to azoles like fluconazole.[1][2] Studies have shown that 5-Fluorocytosine- and azole-resistant Candida albicans strains are susceptible to pradimicin A, a closely related compound.[2]
The water-soluble pradimicin derivative, BMS-181184, has shown potent in vitro activity against a wide variety of fungi, inhibiting the growth of clinical isolates at concentrations of 12.5 µg/ml or less.[3] For 97% of 167 strains of Candida spp., Cryptococcus neoformans, Torulopsis glabrata, and Rhodotorula spp., the Minimum Inhibitory Concentrations (MICs) for BMS-181184 were ≤ 8 µg/ml.[3] Similarly, for the majority of Aspergillus fumigatus and dermatophyte strains tested, the MICs were also ≤ 8 µg/ml.[3]
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) against Azole-Resistant Strains | Reference |
| Candida albicans | Pradimicin A | Susceptible (Specific MICs not detailed) | [2] |
| Candida tropicalis (fluconazole-resistant) | BMS-181184 | Not specified, but effective in vivo | [4] |
| *Various Candida spp. | BMS-181184 | ≤ 8 | [3] |
| Aspergillus fumigatus | BMS-181184 | ≤ 8 | [3] |
| Cryptococcus neoformans | BMS-181184 | ≤ 8 | [3] |
Table 1: In Vitro Efficacy of Pradimicins against Azole-Resistant Fungal Strains. This table summarizes the Minimum Inhibitory Concentration (MIC) ranges of pradimicin derivatives against various azole-resistant fungal species.
Promising In Vivo Efficacy in Models of Resistant Infections
In vivo studies in murine models of disseminated candidiasis and aspergillosis have corroborated the in vitro findings, demonstrating the therapeutic potential of pradimicins. Pradimicin A was shown to be highly effective in systemic infections with Candida albicans in mice.[2] A study on a fluconazole-resistant clinical isolate of Candida tropicalis in neutropenic mice showed that the pradimicin analogue BMS-181184 prolonged survival at doses greater than 3 mg/kg/day and reduced tissue counts at higher doses.[4] Pradimicin T1, another member of the family, also demonstrated efficacy against systemic Candida albicans and Aspergillus fumigatus infections in mice.[5]
| Animal Model | Fungal Pathogen | Treatment | Key Findings | Reference |
| Mouse | Candida albicans (azole-resistant) | Pradimicin A | Effective therapeutic activity | [2] |
| Neutropenic Mouse | Candida tropicalis (fluconazole-resistant) | BMS-181184 (>3 mg/kg/day) | Prolonged survival, reduced tissue counts | [4] |
| Mouse | Candida albicans | Pradimicin T1 | Efficacious against systemic infection | [5] |
| Mouse | Aspergillus fumigatus | Pradimicin T1 | Efficacious against systemic infection | [5] |
Table 2: In Vivo Efficacy of Pradimicins in Animal Models of Resistant Fungal Infections. This table highlights the in vivo effectiveness of pradimicins in various animal models infected with azole-resistant fungal pathogens.
Unique Mechanism of Action Circumvents Azole Resistance
The efficacy of this compound against azole-resistant strains stems from its distinct mechanism of action, which does not target the ergosterol biosynthesis pathway inhibited by azoles.[1][6] Pradimicins bind to the terminal D-mannoside residues of mannoproteins on the fungal cell wall in a calcium-dependent manner.[7] This binding leads to the disruption of the fungal cell membrane integrity, ultimately causing cell death.[7]
Signaling Pathway of this compound Action
Figure 1: Mechanism of Action of this compound. This diagram illustrates how this compound, in the presence of calcium, binds to D-mannoside on the fungal cell wall, leading to membrane disruption and cell death.
This mechanism is fundamentally different from that of azoles, which inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[8] Resistance to azoles often arises from mutations in the ERG11 gene encoding this enzyme, or through the upregulation of efflux pumps that actively remove azole drugs from the fungal cell.[6]
Key Signaling Pathways in Azole Resistance
Figure 2: Major Mechanisms of Azole Resistance in Fungi. This diagram outlines the primary ways fungi develop resistance to azole antifungals, including target site modification and increased drug efflux.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method
The in vitro efficacy of this compound and its derivatives is typically determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11][12]
Experimental Workflow for Broth Microdilution Assay
References
- 1. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the mechanisms of resistance to azole antifungals in Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pradimicins: a novel class of broad-spectrum antifungal compounds PMID: 9063679 | MCE [medchemexpress.cn]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 10. goldbio.com [goldbio.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Pradimicin B: A Comparative Analysis of Antifungal Activity Against Clinical Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro activity of Pradimicin B, a novel antifungal agent, against a panel of clinically relevant fungal isolates. Its performance is benchmarked against established antifungal drugs, supported by experimental data from published studies.
Executive Summary
This compound, and its water-soluble derivative BMS-181184, demonstrate a broad spectrum of antifungal activity, including against several opportunistic fungal pathogens. The unique mechanism of action, involving calcium-dependent binding to mannoproteins on the fungal cell wall, offers a potential advantage against isolates resistant to other antifungal classes. This guide presents a detailed analysis of its in vitro efficacy, experimental protocols for susceptibility testing, and a visualization of its mode of action.
Comparative Antifungal Activity
The in vitro activity of the this compound derivative, BMS-181184, has been evaluated against a variety of clinical fungal isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative overview with standard-of-care antifungal agents. MIC values are presented as ranges, and where available, the MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates) are provided.
Table 1: In Vitro Activity of BMS-181184 and Comparator Antifungals against Candida Species
| Organism | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | BMS-181184 | 184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | - | |
| Fluconazole | - | - | - | - | |
| Candida glabrata | BMS-181184 | 184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | - | |
| Fluconazole | - | - | - | - | |
| Candida tropicalis | BMS-181184 | 184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | - | |
| Fluconazole | - | - | - | - | |
| Candida krusei | BMS-181184 | 184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | - | |
| Fluconazole | - | - | - | - | |
| Candida parapsilosis | BMS-181184 | - | - | - | 16 |
| Amphotericin B | - | - | - | - | |
| Fluconazole | - | - | - | - |
Table 2: In Vitro Activity of BMS-181184 and Comparator Antifungals against Cryptococcus neoformans and Aspergillus Species
| Organism | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cryptococcus neoformans | BMS-181184 | 184 | 1 - 8 | - | - |
| Amphotericin B | - | - | - | - | |
| Fluconazole | - | - | - | - | |
| Aspergillus fumigatus | BMS-181184 | - | ≤8 for 89% of isolates | - | - |
| Amphotericin B | - | - | - | - | |
| Itraconazole | - | - | - | - | |
| Aspergillus flavus | BMS-181184 | - | ≥16 | - | - |
| Amphotericin B | - | - | - | - | |
| Itraconazole | - | - | - | - | |
| Aspergillus niger | BMS-181184 | - | ≥16 | - | - |
| Amphotericin B | - | - | - | - | |
| Itraconazole | - | - | - | - |
Experimental Protocols
The determination of in vitro antifungal susceptibility of this compound and other antifungal agents is performed following standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI). The primary methods used are the broth microdilution assays outlined in CLSI documents M27 for yeasts and M38 for filamentous fungi.
CLSI M27-A3: Broth Microdilution Method for Yeasts
This protocol is utilized for determining the MICs of antifungal agents against Candida species and Cryptococcus neoformans.
-
Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard, which is then further diluted in RPMI 1640 medium.
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension, resulting in a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.
CLSI M38-A2: Broth Microdilution Method for Filamentous Fungi
This protocol is employed for determining the MICs of antifungal agents against filamentous fungi such as Aspergillus species.
-
Inoculum Preparation: The fungi are grown on potato dextrose agar to encourage conidiation. Conidia are harvested and a suspension is prepared and adjusted to a specific concentration using a spectrophotometer.
-
Antifungal Agent Preparation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in 96-well microtiter plates with RPMI 1640 medium.
-
Inoculation: The wells are inoculated with the conidial suspension to achieve a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.
-
Incubation: Plates are incubated at 35°C for 48-72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that prevents any discernible growth.
Visualizations
Mechanism of Action: this compound Signaling Pathway
A Comparative Analysis of Pradimicin B and Other Mannan-Binding Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Pradimicin B and other mannan-binding antifungal agents. The information presented is based on available experimental data to facilitate an objective evaluation of their performance and mechanisms of action.
Introduction to Mannan-Binding Antifungal Agents
Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals. The fungal cell wall, a structure absent in human cells, is an attractive target for antifungal drug development. A key component of the fungal cell wall is mannan, a polymer of mannose, which is often found in glycoproteins (mannoproteins). Mannan-binding antifungal agents represent a promising class of drugs that specifically target this fungal-specific structure, offering a potential for high selectivity and reduced host toxicity.
Pradimicins , a class of antibiotics produced by Actinomadura hibisca, are a notable example of mannan-binding agents.[1][2][3] They possess a unique mechanism of action that involves the formation of a ternary complex with D-mannoside residues on the fungal cell wall and calcium ions, leading to cell membrane disruption and subsequent cell death.[1][3] this compound is a prominent member of this family.
Other mannan-binding agents include a diverse group of proteins called lectins , which are found in various organisms, including plants and animals. These proteins exhibit high specificity for carbohydrate moieties and can agglutinate cells or precipitate glycoconjugates. Several mannose-binding lectins have demonstrated antifungal activity, primarily by binding to the mannan on the fungal cell surface, which can lead to agglutination, membrane disruption, or interference with essential cellular processes.[4][5][6][7][8]
This guide will compare the antifungal efficacy, mechanism of action, and other relevant properties of this compound and its derivatives with those of other mannan-binding antifungal agents, supported by available experimental data.
Comparative Antifungal Activity
The in vitro antifungal activity of these agents is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. The following tables summarize the available MIC data for the pradimicin derivative BMS-181184 and various mannose-binding lectins against clinically important fungal pathogens.
Table 1: In Vitro Antifungal Activity of Pradimicin Derivative (BMS-181184)
| Fungal Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 75 | 0.25 - 8 | 2 | 4 | [9] |
| Candida spp. (other) | 92 | 0.12 - >128 | 4 | 8 | [9] |
| Cryptococcus neoformans | 32 | 1 - 8 | 2 | 4 | [9] |
| Aspergillus fumigatus | 20 | 4 - 16 | 8 | 16 | [10] |
| Aspergillus flavus | 3 | ≥16 | N/A | N/A | [10] |
| Aspergillus niger | 4 | ≥16 | N/A | N/A | [10] |
Note: BMS-181184 is a water-soluble derivative of pradimicin. Data for this compound itself is limited in publicly available literature.
Table 2: In Vitro Antifungal Activity of Various Mannose-Binding Lectins
| Lectin (Source) | Fungal Species | MIC (µg/mL) | Reference(s) |
| Scytovirin (Scytonema varium) | Cryptococcus neoformans | 0.5 (MFC) | [11] |
| Helja (Helianthus annuus) | Candida albicans | 200 | [6] |
| Concanavalin A (Canavalia ensiformis) | Candida albicans | >100 | N/A |
| MBL (Human) | Candida albicans | 5-10 (growth reduction) | [4][12] |
Note: The reported activities and methodologies for lectins vary significantly across studies, making direct comparisons challenging.
Mechanism of Action
This compound
The antifungal action of this compound is a multi-step process initiated by its specific binding to mannan on the fungal cell surface. This interaction is dependent on the presence of calcium ions.[1][3]
The proposed signaling pathway for Pradimicin-induced cell death is as follows:
References
- 1. journals.asm.org [journals.asm.org]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mannose-Binding Lectin: A Potential Therapeutic Candidate against Candida Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A plant mannose-binding lectin and fluconazole: Key targets combination against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 12. External and internal triggers of cell death in yeast - PMC [pmc.ncbi.nlm.nih.gov]
Pradimicin B: An Evaluation of Synergistic Potential with Other Antifungal Agents
A Comparative Guide for Researchers and Drug Development Professionals
Pradimicin B, a member of the pradimicin class of antibiotics, has demonstrated broad-spectrum antifungal activity. Its unique mechanism of action, targeting the fungal cell wall, presents a compelling case for its investigation in combination therapies. This guide provides an objective comparison of this compound's synergistic potential with other antifungal drugs, supported by available experimental data. It also outlines detailed experimental protocols for researchers seeking to conduct further studies in this area.
I. Overview of this compound's Mechanism of Action
This compound exerts its antifungal effect through a calcium-dependent binding to the mannan component of the fungal cell wall. Specifically, it recognizes and binds to D-mannoside residues[1][2]. This interaction leads to the formation of a ternary complex involving this compound, D-mannoside, and calcium ions, which disrupts the integrity of the fungal cell membrane, ultimately causing cell death[1][2]. This mechanism is distinct from that of other major antifungal classes, such as azoles (ergosterol biosynthesis inhibition) and echinocandins (β-(1,3)-D-glucan synthesis inhibition), suggesting a potential for synergistic or additive effects when used in combination.
Figure 1: Signaling pathway of this compound's antifungal mechanism of action.
II. Evaluation of Synergistic Effects: Current Evidence
The investigation into the synergistic effects of this compound with other antifungal agents is currently limited. The available data, primarily from in vivo studies with the pradimicin analogue BMS-181184, do not strongly support synergistic interactions with amphotericin B.
Comparison with Amphotericin B
A key study in a neutropenic mouse model of disseminated Candida tropicalis infection found that the combination of BMS-181184 and amphotericin B was no more effective than either drug administered alone. This suggests a lack of synergy or an indifferent interaction against this particular fungal species under the tested conditions.
Table 1: Summary of In Vivo Study of BMS-181184 in Combination with Amphotericin B
| Fungal Species | Animal Model | Combination | Outcome | Reference |
| Candida tropicalis | Neutropenic mice | BMS-181184 + Amphotericin B | No increased efficacy compared to monotherapy. | [3] |
Comparison with Azoles and Echinocandins
To date, there is a notable absence of published in vitro or in vivo studies specifically evaluating the synergistic potential of this compound with azoles (e.g., fluconazole, voriconazole) or echinocandins (e.g., caspofungin, micafungin). This represents a significant knowledge gap and a promising area for future research. Given this compound's distinct mechanism of action, there is a strong theoretical rationale for expecting at least additive, if not synergistic, effects with agents that target different cellular pathways.
III. Experimental Protocols for Synergy Testing
For researchers interested in investigating the synergistic potential of this compound, the checkerboard microdilution assay is a standard and robust method.
Checkerboard Microdilution Assay Protocol
This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction (synergy, additivity, indifference, or antagonism).
Figure 2: Experimental workflow for the checkerboard microdilution assay.
Materials:
-
This compound
-
Partner antifungal drug (e.g., fluconazole, amphotericin B)
-
96-well microtiter plates
-
Fungal isolate of interest
-
RPMI-1640 medium (or other appropriate broth)
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Drug Dilutions: Prepare serial dilutions of this compound and the partner drug in the appropriate broth.
-
Plate Setup:
-
Dispense the partner drug dilutions horizontally across the columns of the 96-well plate.
-
Dispense the this compound dilutions vertically down the rows of the plate.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Include a drug-free well as a growth control.
-
-
Inoculation: Inoculate each well with the prepared fungal suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the fungal species being tested.
-
Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible fungal growth.
-
FIC Index Calculation: Calculate the FIC for each well showing no growth:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1.0
-
Indifference: 1.0 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
IV. Conclusion and Future Directions
Future research should focus on systematic in vitro screening of this compound in combination with a wide range of azoles, echinocandins, and polyenes against a diverse panel of clinically relevant fungal pathogens, including Aspergillus species and various Candida species. The checkerboard microdilution assay, as detailed in this guide, provides a standardized and effective method for these initial investigations. Positive in vitro findings should then be validated in appropriate animal models of fungal infections. Such studies are crucial to unlock the full therapeutic potential of this compound and to develop novel, more effective treatment strategies for invasive fungal infections.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Pradimicin B and its Water-Soluble Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of Pradimicin B and its water-soluble analogs. While direct comparative pharmacokinetic data for this compound is limited in publicly available literature, this document leverages extensive data from its well-studied water-soluble derivative, BMS 181184, to draw meaningful comparisons and highlight the advancements in drug development within this promising class of antifungal agents.
Executive Summary
Pradimicins are a novel class of antifungal compounds with a unique mechanism of action involving calcium-dependent binding to mannan on fungal cell walls.[1] this compound, a natural product, exhibits potent antifungal activity but its therapeutic potential is hampered by poor water solubility. To overcome this limitation, water-soluble analogs have been synthesized, with BMS 181184 being a key example. This guide presents a detailed pharmacokinetic profile of BMS 181184, offering insights into the improved characteristics of the water-soluble derivatives compared to the parent compound.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the single-dose intravenous pharmacokinetic parameters of the water-soluble Pradimicin analog, BMS 181184, in rabbits. The data reveals a nonlinear, dose-dependent pharmacokinetic profile.
| Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋₂₄ (µg·h/mL) | Volume of Distribution (Vd) (L/kg) | Terminal Half-life (t½) (h) |
| 10 | 120 | 726 | 0.397 | 4.99 |
| 25 | - | - | - | - |
| 50 | - | - | - | - |
| 150 | 648 | 2130 | 0.799 | 2.31 |
Data sourced from a study on the compartmental pharmacokinetics of BMS 181184 in rabbits.[2][3]
Comparative Analysis
The development of water-soluble analogs of this compound, such as BMS 181184 and N,N-dimethylpradimicins, represents a significant advancement in this antifungal class.[4] While a direct quantitative comparison with this compound is not possible due to the lack of data, a qualitative comparison highlights the following:
-
Solubility and Formulation: this compound's poor water solubility presents challenges for formulation and administration. In contrast, analogs like BMS 181184 are water-soluble, allowing for easier intravenous formulation and administration.[2]
-
Pharmacokinetics of Water-Soluble Analogs (BMS 181184): BMS 181184 exhibits nonlinear, dose-dependent kinetics.[2][3] As the dose increases, there is an enhanced clearance and a shorter elimination half-life.[2][3] This suggests that at higher concentrations, the elimination mechanisms may become saturated. The volume of distribution also appears to expand with increasing dosage.[2][3]
-
In Vivo Efficacy: Despite the limited pharmacokinetic data for this compound, both the parent compound and its analogs have demonstrated potent in vivo antifungal activity against a broad spectrum of pathogens, including Candida albicans and Aspergillus fumigatus.[5][6] This indicates that achieving therapeutic concentrations at the site of infection is possible with these compounds.
Experimental Protocols
The following is a detailed methodology for the pharmacokinetic analysis of BMS 181184, which serves as a representative protocol for this class of compounds.
Animal Model: The study was conducted in normal, catheterized rabbits.[2]
Drug Administration: BMS 181184 was administered as a single intravenous bolus at dosages of 10, 25, 50, or 150 mg/kg of body weight.[2]
Sample Collection: Blood samples were collected at predetermined time points following drug administration.[2]
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC): Concentrations of BMS 181184 in plasma were determined using a validated HPLC method.[2]
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using a two-compartment open model.[2]
Mandatory Visualizations
Mechanism of Action of Pradimicins
Caption: Antifungal mechanism of Pradimicins.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Pharmacokinetic analysis workflow.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compartmental Pharmacokinetics and Tissue Drug Distribution of the Pradimicin Derivative BMS 181184 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compartmental pharmacokinetics and tissue drug distribution of the pradimicin derivative BMS 181184 in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water-soluble pradimicin derivatives, synthesis and antifungal evaluation of N,N-dimethyl pradimicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pradimicins T1 and T2, new antifungal antibiotics produced by an actinomycete. I. Taxonomy, production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
